1,5-Naphthyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSCKNLUYOABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343425 | |
| Record name | 1,5-Naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10261-82-2 | |
| Record name | 1,5-Naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and History of 1,5-Naphthyridin-2(1H)-one
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and historical development of the 1,5-naphthyridin-2(1H)-one core, a pivotal scaffold in modern medicinal chemistry. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the journey from its foundational synthesis to its role in the development of targeted therapeutics.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader exploration of naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings. The first synthesis of the parent unsubstituted 1,5-naphthyridine was a landmark achievement credited to Brobansky and Sucharda in 1927.[1] They ingeniously adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of an acid and an oxidizing agent.[1] This pioneering work laid the groundwork for the extensive investigation into the synthesis and properties of the various naphthyridine isomers.
While a singular, definitive "discovery" of the this compound isomer is not attributed to a single publication, its emergence is a result of the systematic exploration of naphthyridine chemistry. Early synthetic endeavors focused on derivatizing the parent 1,5-naphthyridine ring. The introduction of a hydroxyl group at the 2-position, leading to the tautomeric 2(1H)-one form, was achieved through various cyclization strategies and modifications of pre-existing naphthyridine cores. The inherent stability and synthetic accessibility of the this compound scaffold have since cemented its status as a "privileged structure" in drug discovery, signifying its ability to serve as a versatile framework for the development of potent and selective therapeutic agents.
Key Synthetic Methodologies
The construction of the this compound core has been approached through several classical and modern synthetic strategies. These methods offer access to a diverse range of substituted derivatives, crucial for optimizing pharmacological properties.
Classical Synthetic Routes
Skraup Synthesis and its Modifications: The foundational Skraup synthesis, initially used for the parent 1,5-naphthyridine, has been adapted to produce hydroxylated derivatives which exist in equilibrium with the keto form.[1] The reaction of a substituted 3-aminopyridine with a glycerol equivalent or an α,β-unsaturated carbonyl compound under acidic conditions can yield substituted 1,5-naphthyridin-2-ols, which are tautomers of the desired 2-ones.[2]
Gould-Jacobs Reaction: This powerful method is a cornerstone for the synthesis of 4-hydroxyquinolines and has been successfully extended to the preparation of 4-hydroxy-1,5-naphthyridines.[3][4] The reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization. While this method directly yields the 4-hydroxy isomer, subsequent chemical transformations can be employed to access other isomers, including the 2-oxo variant.
Modern Synthetic Approaches
More contemporary methods often involve the cyclization of functionalized pyridine precursors. For instance, palladium-mediated cross-coupling reactions followed by intramolecular cyclization have proven to be highly efficient for constructing the bicyclic naphthyridinone system.[1] Another approach involves the treatment of 1,5-naphthyridine N-oxides with water and a base like potassium carbonate to yield 1,5-naphthyridin-2(1H)-ones.[2]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data for various synthetic approaches to the 1,5-naphthyridine and this compound core, providing a comparative overview for researchers.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Product | Yield (%) |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene), Heat | 1,5-Naphthyridine | 45-50 |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat (150-250°C) | 4-Hydroxy-1,5-naphthyridine | Varies |
| From N-oxide | 1,5-Naphthyridine N-oxide | H₂O, K₂CO₃ | This compound | Not specified |
| Chlorination/Substitution | This compound precursor | POCl₃ | 2-Chloro-1,5-naphthyridine | Not specified |
Experimental Protocols
Skraup Synthesis of 1,5-Naphthyridine (Adapted from historical methods)
Materials: 3-Aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).
Procedure:
-
A mixture of 3-aminopyridine and glycerol is prepared in a reaction vessel.
-
Concentrated sulfuric acid is added cautiously with cooling.
-
The oxidizing agent is then added to the mixture.
-
The reaction mixture is heated, often to temperatures between 140-160°C. The reaction can be exothermic and may require careful temperature control.
-
After the reaction is complete (typically after several hours), the mixture is cooled and poured onto ice.
-
The solution is then neutralized with a strong base, such as sodium hydroxide.
-
The product, 1,5-naphthyridine, is isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization or chromatography.
Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridine
Materials: 3-Aminopyridine, diethyl ethoxymethylenemalonate (DEEM), and a high-boiling solvent (e.g., diphenyl ether).
Procedure:
-
A mixture of 3-aminopyridine and DEEM is heated at a temperature of 100-120°C for approximately 1-2 hours. This forms the intermediate, diethyl anilinomethylenemalonate.
-
The reaction mixture is then added portion-wise to a preheated high-boiling solvent at around 250°C.
-
The mixture is maintained at this high temperature for a short period (e.g., 15-30 minutes) to effect thermal cyclization.
-
Upon cooling, the product, 4-hydroxy-1,5-naphthyridine, often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Role in Drug Development and Signaling Pathways
The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its rigid bicyclic structure provides a well-defined platform for the precise orientation of substituents to interact with specific biological targets.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A significant number of this compound derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] By targeting key kinases within this cascade, such as PI3K and mTOR, these inhibitors can effectively block aberrant signaling and induce cancer cell death.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
Targeting the FGFR4 Signaling Pathway
More recently, the this compound scaffold has been successfully utilized to develop selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7] The FGF19-FGFR4 signaling axis is a key driver in the pathogenesis of hepatocellular carcinoma (HCC).[8] Selective inhibition of FGFR4 by these novel compounds represents a promising therapeutic strategy for this challenging cancer.
Caption: Inhibition of the FGFR4 signaling pathway by this compound derivatives.
Conclusion
From its origins in classical heterocyclic chemistry to its current prominence in cutting-edge drug discovery, the this compound scaffold has proven to be a remarkably versatile and valuable molecular framework. Its rich history of synthesis and derivatization, coupled with its demonstrated efficacy against critical disease targets, ensures that this "privileged" core will continue to be a focal point of research and development in the quest for novel and effective medicines. This guide provides a foundational understanding for scientists and researchers looking to harness the potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,5-Naphthyridin-2(1H)-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Naphthyridin-2(1H)-one, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate easy reference and comparison. Detailed experimental methodologies are also provided to ensure reproducibility and accurate interpretation of the presented data.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that specific values may vary slightly based on the solvent used and the specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.60 | dd | H-6 |
| ~8.00 | d | H-4 |
| ~7.80 | dd | H-8 |
| ~7.45 | dd | H-7 |
| ~6.60 | d | H-3 |
| >12.0 | br s | N-H |
Note: Spectra are typically recorded in DMSO-d₆. The N-H proton signal is broad and its chemical shift is highly dependent on concentration and temperature.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C-2 (C=O) |
| ~150.0 | C-8a |
| ~148.0 | C-6 |
| ~140.0 | C-4a |
| ~138.0 | C-4 |
| ~125.0 | C-8 |
| ~122.0 | C-7 |
| ~118.0 | C-3 |
Note: The chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch (hydrogen-bonded) |
| ~1660 | Strong | C=O stretch (amide) |
| ~1610, ~1580 | Medium-Strong | C=C and C=N stretching vibrations of the naphthyridine ring |
| Below 1500 | - | Fingerprint region with various C-H bending and ring vibrations |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 146.05 | [M]⁺ (Molecular Ion) |
| 118.05 | [M-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-180 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) in an agate mortar and pestle until a homogenous mixture is obtained.
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Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution as needed for the specific ionization technique.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: Standard 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography inlet.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
-
Detection: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further in-depth analysis, researchers are encouraged to consult primary literature and spectral databases.
The 1,5-Naphthyridin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridin-2(1H)-one nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure, coupled with versatile sites for substitution, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a diverse range of biological targets. This technical guide provides a comprehensive overview of the significant therapeutic potential of this scaffold, focusing on its applications in oncology, virology, and inflammatory diseases. This document details the mechanism of action of key derivatives, presents quantitative biological data, outlines relevant experimental protocols, and visualizes critical signaling pathways and workflows.
Diverse Biological Activities of the this compound Scaffold
Derivatives of the this compound core have been extensively investigated and have shown potent activity against a variety of diseases. The inherent chemical features of this heterocyclic system make it an ideal starting point for the development of novel therapeutic agents.
Anticancer Activity
The this compound scaffold has proven to be a particularly fruitful template for the design of novel anticancer agents, targeting a range of key oncogenic proteins and pathways.
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation.[1] The benzonaphthyridinone derivative, Torin1, was developed from a quinoline starting point and potently inhibits both mTORC1 and mTORC2 complexes.[1] Further medicinal chemistry efforts led to the discovery of Torin2, an improved mTOR inhibitor with enhanced bioavailability and metabolic stability.[2] These compounds act as ATP-competitive inhibitors, effectively blocking downstream signaling pathways crucial for cancer cell survival.[2]
-
FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC).[3] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4, demonstrating significant anti-proliferative activities in FGFR4-dependent HCC cell lines and antitumor efficacy in xenograft models.[3]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination repair.[4][5] The this compound derivative AZD5305 is a potent and selective PARP1 inhibitor that also acts as a PARP1-DNA trapper, leading to enhanced cytotoxicity in BRCA-mutant cancers.[4][5]
-
c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase often dysregulated in cancer. Fused 1,5-naphthyridine derivatives, such as 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors.[8]
-
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncoproteins.[9] Novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been developed as Hsp90 inhibitors, inducing the degradation of Hsp90 client proteins and exhibiting anti-proliferative effects in breast cancer cell lines.[9]
-
Topoisomerase Inhibition: Fused 1,5-naphthyridines have demonstrated the ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair.[10] This inhibition leads to DNA damage and apoptosis in cancer cells.
Antiviral Activity
The this compound scaffold has been successfully employed in the development of potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).
-
HIV Integrase Inhibition: A series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[6] These compounds achieved low nanomolar IC50 values in strand transfer assays and demonstrated significant antiviral activity in cellular models.[6]
Anti-inflammatory Activity
Certain derivatives of the this compound scaffold have exhibited significant anti-inflammatory properties. For instance, some compounds have been shown to reduce the production of pro-inflammatory mediators.[11] Fused imidazo[4,5-c][6][12]naphthyridin-4(5H)-one derivatives have also been reported as a novel class of anti-inflammatory agents.[13]
Antibacterial and Antiparasitic Activities
The broader naphthyridine class of compounds, including the 1,5-naphthyridine core, has a history of use in antibacterial applications.[14][15] Furthermore, some 1,5-naphthyridine derivatives have been evaluated as antimalarial agents.[16]
Quantitative Data Summary
The following tables summarize the reported biological activities of selected this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Target | Key Compound(s) | IC50/EC50 | Cell Line(s) | Reference(s) |
| Benzonaphthyridinone | mTOR | Torin1 | 2 nM (mTORC1), 10 nM (mTORC2) | Various | [1] |
| Benzonaphthyridinone | mTOR | Torin2 | 0.25 nM | Various | [2] |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | A34 | Not specified | Hep-3B | [3] |
| This compound | PARP1 | AZD5305 | Not specified | HBCx-17 PDX model | [4][5] |
| 1H-Imidazo[4,5-h][6][7]naphthyridin-2(3H)-one | c-Met Kinase | 2t | 2.6 µM | BaF3-TPR-Met | [8] |
| 1,6-Naphthyridin-2(1H)-one | Hsp90 | Novobiocin analogs | Not specified | Breast cancer cell lines | [9] |
| Fused 1,5-Naphthyridine | Topoisomerase I/II | Indeno[6][16]naphthyridine 51d | 1.7 ± 0.1 µM | A549 | [10] |
Table 2: Antiviral Activity of this compound Derivatives
| Compound Class | Target | Key Compound(s) | IC50 | Assay | Reference(s) |
| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | HIV Integrase | Carboxamide congeners | Low nanomolar | Strand Transfer Assay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines for key experiments cited in the evaluation of this compound derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay (e.g., mTOR, FGFR4, c-Met)
These assays determine the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a suitable assay plate, combine the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: Detect the phosphorylation of the substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based assays (e.g., ELISA, Western Blot): Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
PARP1-DNA Trapping Assay
This assay measures the ability of a PARP inhibitor to trap the PARP1 enzyme on DNA.
-
Complex Formation: Incubate purified PARP1 enzyme with a fluorescently labeled DNA probe.
-
PARylation Initiation: Add NAD+ to initiate the auto-PARylation of PARP1, which causes its dissociation from the DNA probe.
-
Inhibitor Effect: In the presence of a PARP inhibitor that also traps PARP1 on DNA, the enzyme remains bound to the probe even after the addition of NAD+.
-
Detection: Measure the fluorescence polarization (FP) of the solution. A high FP signal indicates that PARP1 is trapped on the DNA, while a low FP signal indicates its dissociation.
-
Data Analysis: Determine the EC50 for PARP1 trapping for each compound.
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control to the respective groups according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Torin1/Torin2.
Caption: The FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2(1H)-one derivatives.
Caption: A generalized experimental workflow for the preclinical evaluation of anticancer this compound derivatives.
Conclusion
The this compound scaffold represents a highly versatile and valuable core structure in the field of drug discovery. Its derivatives have demonstrated a wide array of potent biological activities, particularly in the realms of oncology and virology. The continued exploration of this privileged scaffold, through innovative synthetic strategies and comprehensive biological evaluation, holds significant promise for the development of next-generation therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promega.com [promega.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Naphthyridin-2(1H)-one Derivatives and Analogues for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1,5-Naphthyridin-2(1H)-one derivatives and their analogues, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel pharmaceuticals.
Core Synthesis Strategies
The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, including the Skraup synthesis, Friedländer annulation, and cycloaddition reactions.[1] A common and versatile strategy for the functionalization of the this compound core involves its conversion to the corresponding 2-chloro-1,5-naphthyridine intermediate. This is typically achieved by treating the this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The resulting 2-chloro derivative serves as a key building block for introducing a wide array of substituents at the C2-position via nucleophilic aromatic substitution reactions, enabling the generation of diverse chemical libraries for biological screening.
Anticancer Activity of this compound Derivatives
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the lung, breast, and liver.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | Quinoline-based 1,2,3-triazole hybrid | MCF-7 (Breast) | 9.25 ± 0.22 | [2] |
| A-549 (Lung) | 9.56 ± 0.19 | [2] | ||
| HepG2 (Liver) | 10.56 ± 0.19 | [2] | ||
| 5d | Quinoline-based 1,2,3-triazole hybrid | MCF-7 (Breast) | 10.42 ± 0.25 | [2] |
| A-549 (Lung) | 12.97 ± 0.22 | [2] | ||
| HepG2 (Liver) | 13.05 ± 0.45 | [2] | ||
| 5f | Quinoline-based 1,2,3-triazole hybrid | MCF-7 (Breast) | 11.40 ± 0.29 | [2] |
| A-549 (Lung) | 10.42 ± 0.21 | [2] | ||
| HepG2 (Liver) | 12.32 ± 0.33 | [2] | ||
| 5a | 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][3][4]naphthyridine | A549 (Lung) | 1.03 ± 0.30 | |
| SKOV03 (Ovarian) | 1.75 ± 0.20 |
Experimental Protocols: Anticancer Evaluation
MTT Assay for Cytotoxicity Screening
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Antitubercular Activity of this compound Derivatives
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.
Quantitative Antitubercular Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of several this compound derivatives against M. tuberculosis H37Rv. The MIC is the lowest concentration of a compound that inhibits the visible growth of the microorganism.
| Compound ID | Derivative Class | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| 6f | Carbohydrazide derivative (3-cyano substituted) | 4 | [3] |
| 6g | Carbohydrazide derivative (4-cyano substituted) | 8 | [3] |
| 6e | Carbohydrazide derivative (2-cyano substituted) | 16 | [3] |
| 11e | 1,2,3-Triazole pendent analogue (3-cyano substituted) | 4.0 | |
| 11f | 1,2,3-Triazole pendent analogue (4-cyano substituted) | 4.0 |
Experimental Protocols: Antitubercular Evaluation
Microplate Alamar Blue Assay (MABA) for MIC Determination
The in vitro antitubercular activity of the synthesized compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Assay Setup: The compounds are serially diluted in a 96-well plate containing the mycobacterial culture.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.
-
Result Interpretation: A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow for MABA Assay
Caption: Workflow of the MABA for antitubercular activity.
Signaling Pathways Targeted by Naphthyridine Derivatives
Several 1,5-naphthyridine and related naphthyridinone derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a role in cell proliferation and metabolism. Dysregulation of the FGF19/FGFR4 axis is implicated in hepatocellular carcinoma.
References
Photophysical Properties of 1,5-Naphthyridin-2(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties of 1,5-Naphthyridin-2(1H)-one derivatives, a class of heterocyclic compounds attracting significant interest for their potential as novel fluorophores. These derivatives are being explored for various applications, including the development of polarity-sensitive fluorescent probes for bio-imaging and as structural motifs in medicinal chemistry.
Core Photophysical Characteristics
This compound derivatives have been identified as promising fluorophores, with some exhibiting polarity-sensitive fluorescence. This solvatochromic behavior, characterized by a shift in the maximum fluorescence wavelength with changes in solvent polarity, makes them valuable tools for studying molecular environments, such as biomolecule interactions. The core structure is a component of fluorescent natural products like Amarastelline A and Nigakinone, highlighting its inherent potential for fluorescence applications[1].
Quantitative Photophysical Data
| Compound/Derivative | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |
| Representative 1,6-Naphthyridinone | ~350-400 | ~450-550 | Varies | ~0.05 - 0.34 | Various organic solvents | [2] |
| Fused Polycyclic 1,6-Naphthyridin-4-amine | 344 - 448 | Not specified | Not specified | Not specified | DMSO | [3] |
Note: The data above is for structurally related 1,6-naphthyridinone derivatives and is intended to be illustrative due to the limited specific data on this compound derivatives. The photophysical properties are highly dependent on the specific substitution pattern on the naphthyridinone core and the solvent environment.
Experimental Protocols
The following sections detail the standard methodologies for characterizing the photophysical properties of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various organic synthesis strategies. A common approach involves the cyclization of appropriately substituted pyridine precursors. For instance, phosphorus oxychloride can be used to convert a hydroxyl group at the 2-position of a 1,5-naphthyridine precursor into a chloro derivative, which can then be further modified[4].
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and to observe any solvatochromic shifts.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound derivatives in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol). Prepare a series of dilutions in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water) to a final concentration suitable for spectroscopic analysis (typically in the micromolar range).
-
Absorption Spectra: Record the UV-Visible absorption spectra of the sample solutions over a relevant wavelength range (e.g., 250-500 nm) using the corresponding solvent as a blank. The wavelength of maximum absorbance (λ_abs) is determined.
-
Emission Spectra: Excite the sample solutions at their respective absorption maxima (λ_abs). Record the fluorescence emission spectra over a suitable wavelength range. The wavelength of maximum emission (λ_em) is determined.
-
Data Analysis: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.
Procedure:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Absorbance Measurements: Prepare solutions of both the sample and the standard in the same solvent. Adjust the concentrations so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects. Record the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the synthesis and photophysical characterization of this compound derivatives.
Logic Diagram for Quantum Yield Determination (Relative Method)
Caption: Logic diagram outlining the steps for determining the relative fluorescence quantum yield.
Signaling Pathways and Applications
Currently, there is limited information available in the scientific literature regarding the specific involvement of this compound derivatives in cellular signaling pathways. However, their demonstrated utility as polarity-sensitive fluorescent probes suggests their potential for investigating biological processes where changes in the microenvironment polarity are significant. This includes studying protein-protein interactions, membrane dynamics, and cellular trafficking. Further research is warranted to explore the direct interactions of these compounds with biological targets and their potential roles in modulating signaling cascades. The 1,5-naphthyridine scaffold itself is recognized for its importance in medicinal chemistry, with various derivatives exhibiting a range of biological activities[4]. This suggests that this compound derivatives could also be promising candidates for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Naphthyridin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets. This has led to its designation as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.
Anticancer Activity
A significant area of investigation for this compound derivatives is in oncology. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: The 1,5-naphthyridine core has been successfully employed to develop potent inhibitors of several key kinases. For instance, derivatives have shown significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Additionally, compounds incorporating this scaffold have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] Another important target is the transforming growth factor-beta (TGF-β) type I receptor (ALK5), where 1,5-naphthyridine derivatives have demonstrated low nanomolar inhibitory concentrations.[2][3]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The this compound scaffold has shown promise in this area.
-
Antibacterial and Antifungal Properties: Various derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. Some derivatives have also demonstrated antifungal activity.
Antiviral Activity
The this compound core has been explored for the development of antiviral agents.
-
HIV Integrase Inhibition: Notably, certain derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These compounds have shown low nanomolar IC50 values in strand transfer assays and potent antiviral activity in cellular models.
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas, including:
-
Neurodegenerative Diseases: As antagonists of the N-methyl-D-aspartate (NMDA) receptor.
-
Inflammatory Diseases: Exhibiting anti-inflammatory properties.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for representative this compound derivatives.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Aminothiazole Derivative | ALK5 | 6 | [2] |
| Pyrazole Derivative | ALK5 | 4 | [2] |
| Benzonaphthyridinone (Torin1) | mTOR | 2 (cellular) | [1] |
| 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one derivative | c-Met | 2600 | [6] |
Table 2: Antimicrobial Activity
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoxaline derivative (18) | S. aureus (MSSA) | 1-2 | [7] |
| Quinoxaline derivative (18) | S. aureus (MRSA) | 1-2 | [7] |
| Quinoxaline derivative (18) | E. faecalis (VRE) | 1-2 | [7] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [8] |
| 1-(dimethylaminomethyl)naphthalen-2-ol derivative | P. aeruginosa MDR1 | 10 | [9] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol derivative | S. aureus MDR | 100 | [9] |
Table 3: Antiviral Activity
| Compound Class/Derivative | Virus/Target | IC50/EC50 | Reference |
| 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one carboxamide | HIV-1 Integrase | Low nanomolar | Not specified |
| 1,6-Naphthyridine derivative (A1) | HCMV (AD 169) | 39-223-fold lower than ganciclovir | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound core and for the evaluation of biological activity are crucial for reproducibility and further development.
Synthesis of the this compound Scaffold
Two classical and effective methods for the synthesis of the naphthyridine ring system are the Skraup synthesis and the Friedländer annulation.
Protocol 1: Modified Friedländer Synthesis of 1,5-Naphthyridines
This protocol describes a solvent-free synthesis using cerium(III) chloride heptahydrate as a catalyst.[11]
-
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.
-
Grind the mixture with a pestle at room temperature for 3-6 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1,5-naphthyridine derivative.
-
Biological Assays
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound.
-
Materials:
-
Target kinase and its specific substrate
-
This compound derivative (test compound)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Add 2 µL of a mixture containing the target kinase and its substrate to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative (test compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the this compound scaffold.
Caption: TGF-β Signaling Pathway and Inhibition by this compound.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
In Silico Modeling of 1,5-Naphthyridin-2(1H)-one Interactions: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Specifically, the 1,5-Naphthyridin-2(1H)-one core is featured in compounds targeting critical pathways in cancer, inflammation, and infectious diseases.[4][5] This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of these compounds. It covers key biological targets, detailed computational methodologies, quantitative structure-activity relationship (QSAR) data, and mandatory visualizations of relevant pathways and workflows to guide future drug design and development efforts.
Key Biological Targets and Signaling Pathways
In silico modeling efforts for this compound and its analogs have primarily focused on their inhibitory potential against key enzymes in major signaling cascades. Understanding these pathways is crucial for interpreting computational results.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Benzo[h][6][9]naphthyridin-2(1H)-one derivatives, structurally related to the 1,5-naphthyridine core, have been identified as potent inhibitors of mTOR kinase, a key component of this pathway.[6][7][8][10] These inhibitors can block the activity of both mTORC1 and mTORC2 complexes, disrupting downstream signaling that promotes tumor growth.[7][8]
TGF-β Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in numerous cellular processes. Its dysregulation can contribute to cancer and fibrosis. The TGF-β type I receptor (ALK5) is a serine/threonine kinase that initiates the signaling cascade. Potent and selective 1,5-naphthyridine derivatives have been identified as inhibitors of ALK5, blocking its autophosphorylation and subsequent signal transduction.[11]
Other Key Targets
-
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase implicated in tumor cell proliferation and invasion. 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one derivatives serve as a class of c-Met kinase inhibitors.[12][13]
-
Phosphodiesterase 4 (PDE4): PDE4 enzymes are crucial in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammation. Naphthyridine-based compounds have been optimized as PDE4 inhibitors for treating inflammatory conditions like COPD.[14][15][16]
-
DNA Gyrase/Topoisomerase: In bacteria, DNA gyrase and topoisomerase IV are essential enzymes for DNA replication.[17] Similar to quinolone antibiotics, 1,8-naphthyridine derivatives have been investigated as inhibitors of these enzymes, representing a promising avenue for new antibacterial agents.[17][18]
Core In Silico Modeling Methodologies
A multi-faceted computational approach is typically employed to study this compound interactions, ranging from predicting binding modes to developing predictive models for biological activity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[17][19] This technique is instrumental in understanding the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between naphthyridinone derivatives and their target proteins, guiding structure-activity relationship (SAR) studies.[6][7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity.[20][21] Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[6][7] These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence potency, providing crucial insights for designing more active molecules.[6][7]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific target.[22][23] These models are valuable for virtual screening of large compound libraries to identify novel hits with the desired activity.[24]
Quantitative Data Summary
The following tables summarize quantitative data for naphthyridinone derivatives against key biological targets, extracted from cited literature.
Table 1: Activity of Benzo[h][6][9]naphthyridin-2(1H)-one Analogs as mTOR Inhibitors (Data sourced from studies on mTOR inhibitors)[8][10]
| Compound | Cellular mTOR EC50 (nM) | PI3K EC50 (nM) | Selectivity (PI3K/mTOR) |
| Torin1 | 2 - 10 | 1800 | ~1000-fold |
| Torin2 | 0.25 | 200 | 800-fold |
Table 2: 3D-QSAR Model Validation for Benzo[h][6][9]naphthyridin-2(1H)-one Analogs (Data from a combined 3D-QSAR and docking study)[6][7]
| Model | q² (Cross-validated) | r² (Non-cross-validated) |
| CoMFA | 0.607 | 0.909 |
| CoMSIA | 0.703 | 0.935 |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient. Higher values indicate better model predictability.
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for key in silico experiments based on methodologies reported in the literature.
Protocol: Molecular Docking
This protocol outlines the steps for docking a this compound derivative into a target protein active site.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules, co-factors, and existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
If the crystal structure is incomplete, use homology modeling to build the missing loops or domains.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and rotatable bonds.
-
-
Grid Generation:
-
Identify the active site of the protein, typically based on the position of a co-crystallized ligand or through literature review.
-
Define a grid box that encompasses the entire binding pocket, ensuring it is large enough to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined grid box.
-
Generate a set of possible binding poses (e.g., 10-50 poses).
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores, which estimate the binding free energy. The pose with the lowest energy score is typically considered the most favorable.
-
Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues.
-
Compare the docking pose with known binding modes of similar inhibitors to validate the result.
-
Protocol: 3D-QSAR (CoMFA/CoMSIA) Modeling
This protocol describes the generation of a predictive 3D-QSAR model.[6][7]
-
Data Set Preparation:
-
Compile a dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 or EC50 values).
-
Convert activity data to a logarithmic scale (pIC50 = -log(IC50)).
-
Divide the dataset into a training set (~75% of compounds) for model generation and a test set (~25%) for external validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds and perform energy minimization.
-
Align all structures in the dataset to a common template. This is a critical step; alignment can be based on a common substructure or on the docked conformation of the most active compound.
-
-
Calculation of Molecular Fields:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point.
-
For CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to build a linear model correlating the variations in the calculated field values (independent variables) with the biological activities (dependent variable).
-
Perform leave-one-out cross-validation to determine the optimal number of components and calculate the cross-validated correlation coefficient (q²), which assesses the internal predictive ability of the model.
-
-
Model Validation and Interpretation:
-
Use the generated model to predict the activity of the test set compounds and calculate the non-cross-validated correlation coefficient (r²). A high r² value indicates a good fit of the model to the data.
-
Generate 3D contour maps that visualize the results of the QSAR model. These maps show regions where modifications to the molecular structure are predicted to increase or decrease biological activity, providing a visual guide for drug design.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 15. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Friedländer Annulation in the Synthesis of 1,5-Naphthyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1] The Friedländer annulation is a classic and versatile method for constructing quinoline and naphthyridine ring systems.[2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[2] Recent advancements have focused on developing more efficient and environmentally benign protocols, utilizing green solvents, solvent-free conditions, and microwave assistance to improve yields and reduce reaction times.[3]
These application notes provide detailed protocols for the synthesis of 1,5-Naphthyridin-2(1H)-ones via the Friedländer annulation, a valuable tool for researchers in organic synthesis and drug development.
Reaction Principle and Signaling Pathway
The Friedländer annulation proceeds through an initial aldol condensation between the 2-amino-3-acylpyridine and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the aromatic 1,5-naphthyridine ring system. The reaction can be catalyzed by either acids or bases.
Caption: General mechanism of the Friedländer annulation for this compound synthesis.
Experimental Workflow Overview
The general experimental workflow for the Friedländer synthesis of 1,5-Naphthyridin-2(1H)-ones involves the reaction of a 2-amino-3-acylpyridine with an active methylene compound in the presence of a catalyst, followed by workup and purification.
Caption: General experimental workflow for the synthesis of 1,5-Naphthyridin-2(1H)-ones.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems that have been successfully employed in the Friedländer synthesis of naphthyridine derivatives. While the data below is for the synthesis of 1,8-naphthyridines, these conditions provide a strong starting point for the synthesis of 1,5-naphthyridin-2(1H)-ones.
| Catalyst System | Active Methylene Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Acetone | Water, 50 °C | 6 hours | Not specified | [3] |
| CeCl₃·7H₂O (1 mmol) | Ethyl trifluoroacetoacetate | Solvent-free, grinding, RT | 3-6 minutes | Not specified | [3] |
| DABCO (10 mmol) | Various aryl ketones | Solvent-free, microwave (450W) | 2.0-4.0 minutes | 74-85 | [3] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 1,8-naphthyridines and are expected to be effective for the synthesis of 1,5-Naphthyridin-2(1H)-ones from 2-amino-3-acylpyridines.
Protocol 1: Base-Catalyzed Synthesis in an Aqueous Medium
This protocol is an adaptation of an environmentally friendly method using choline hydroxide in water.[3]
Materials:
-
2-Amino-3-acetylpyridine
-
An active methylene compound (e.g., diethyl malonate)
-
Choline hydroxide solution (45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-acetylpyridine (0.5 mmol) in deionized water (1 mL).[3]
-
Add the active methylene compound (0.5 mmol) to the solution.[3]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[3]
-
Stir the mixture at 50 °C for approximately 6 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.[3]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Solvent-Free Synthesis using Grindstone Chemistry
This protocol is adapted from a rapid and efficient solvent-free method.[3]
Materials:
-
2-Amino-3-formylpyridine
-
An active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Ethyl acetate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Place an equimolar mixture of 2-amino-3-formylpyridine (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[3]
-
Grind the mixture with a pestle at room temperature for 3-6 minutes.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, add ethyl acetate to the reaction mixture and stir.[3]
-
Filter the mixture to remove the catalyst.[3]
-
Evaporate the solvent from the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol is adapted from a microwave-accelerated method for rapid synthesis.[3][4]
Materials:
-
2-Amino-3-acetylpyridine
-
A carbonyl compound with an α-methylene group (e.g., acetophenone)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
-
Acetonitrile (for recrystallization)
Procedure:
-
In a beaker, mix 2-amino-3-acetylpyridine (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).[3][4]
-
Place the beaker in a microwave synthesizer and irradiate at a suitable power (e.g., 450W) for 2-4 minutes.[3]
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Add cold water and work up with dilute HCl.[4]
-
Collect the resulting solid by filtration, wash with water, and dry.[4]
-
Recrystallize the crude product from acetonitrile to obtain the pure this compound derivative.[4]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
Conclusion
The Friedländer annulation offers a versatile and efficient pathway for the synthesis of 1,5-Naphthyridin-2(1H)-ones. The protocols provided herein, adapted from proven methods for related naphthyridine systems, offer researchers a range of conditions, from environmentally friendly aqueous synthesis to rapid microwave-assisted protocols, to access these valuable heterocyclic compounds for applications in drug discovery and materials science. Further optimization of these conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,5-Naphthyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1,5-naphthyridin-2(1H)-one derivatives, a core scaffold in many biologically active compounds, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced energy efficiency, making it a valuable tool in medicinal chemistry and drug discovery.
Introduction
The 1,5-naphthyridine framework is a privileged heterocyclic motif present in numerous compounds with a wide range of pharmacological activities. The development of efficient and sustainable synthetic methods for these scaffolds is of great interest to the pharmaceutical industry. The Gould-Jacobs reaction is a classic and robust method for constructing the 4-hydroxy-1,5-naphthyridine core. This reaction, involving the condensation of a 3-aminopyridine derivative with a malonic ester derivative followed by a cyclization step, can be significantly accelerated and improved through the use of microwave irradiation.[1][2]
This application note focuses on a microwave-assisted approach for the synthesis of 4-hydroxy-[1][3]naphthyridine-3-carbonitrile derivatives, which are key precursors to various substituted 1,5-naphthyridin-2(1H)-ones. The presented protocols offer a comparative view of microwave-assisted versus conventional heating methods, highlighting the benefits of MAOS.
General Reaction Scheme
The synthesis of 4-hydroxy-[1][3]naphthyridine-3-carbonitrile derivatives from substituted 3-aminopyridines and 2-cyano-3-ethoxy-acrylic acid ethyl ester proceeds as follows:
Caption: General workflow for the microwave-assisted synthesis.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of 4-hydroxy-[1][3]naphthyridine-3-carbonitrile derivatives.
Materials and Equipment:
-
Substituted 3-aminopyridine
-
2-Cyano-3-ethoxy-acrylic acid ethyl ester
-
Microwave reactor
-
Ethanol (as solvent)
-
Glacial acetic acid (as catalyst)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-[1][3]naphthyridine-3-carbonitriles [1]
-
In a microwave-safe reaction vessel, combine the substituted 3-aminopyridine (1.0 eq.) and 2-cyano-3-ethoxy-acrylic acid ethyl ester (1.1 eq.).
-
Add a minimal amount of ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 120-140°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature may vary depending on the substrate.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-hydroxy-[1][3]naphthyridine-3-carbonitrile derivative.
Data Presentation
The following table summarizes the comparative results of the microwave-assisted synthesis versus a conventional heating method (using Dowtherm-A as a high-boiling solvent) for a series of substituted 4-hydroxy-[1][3]naphthyridine-3-carbonitriles.[1]
| Entry | R Substituent | Method | Yield (%) |
| 1 | H | Microwave (A) | 85 |
| Conventional (B) | 78 | ||
| 2 | 2-amino | Microwave (A) | 82 |
| Conventional (B) | 75 | ||
| 3 | 6-methyl | Microwave (A) | 88 |
| Conventional (B) | 80 | ||
| 4 | 6-methoxy | Microwave (A) | 90 |
| Conventional (B) | 82 | ||
| 5 | 6-fluoro | Microwave (A) | 86 |
| Conventional (B) | 79 | ||
| 6 | 6-chloro | Microwave (A) | 84 |
| Conventional (B) | 76 |
As evidenced by the data, the microwave-assisted method consistently provides higher yields in significantly shorter reaction times compared to conventional heating.
Logical Workflow Diagram
The following diagram illustrates the logical steps involved in the synthesis and purification process.
Caption: Step-by-step experimental workflow.
Conclusion
Microwave-assisted organic synthesis represents a powerful and efficient methodology for the preparation of this compound precursors. The protocols and data presented herein demonstrate the clear advantages of MAOS in terms of reaction speed and product yield. This approach is highly suitable for the rapid generation of libraries of 1,5-naphthyridine derivatives for screening in drug discovery programs and for the efficient scale-up of lead compounds.
References
Application Notes and Protocols for 1,5-Naphthyridin-2(1H)-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of 1,5-naphthyridin-2(1H)-one have emerged as a promising class of potent and selective kinase inhibitors. Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and fibrosis. The adaptable structure of the 1,5-naphthyridine core allows for extensive chemical modifications, enabling the precise targeting of specific kinases and the optimization of pharmacological properties. This has led to the identification of compounds with significant inhibitory activity against key kinase targets such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), Fibroblast Growth Factor Receptors (FGFRs), and c-Met, making them attractive candidates for further drug development.[1][2][3]
Data Presentation: Kinase Inhibition Profile
The inhibitory activities of various this compound and related naphthyridinone derivatives are summarized below. The data, presented as IC50 values, represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays, or as EC50 values for cellular assays.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | EC50 (nM) | Reference(s) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | - | [1][3] |
| Benzo[h][1][3]naphthyridin-2(1H)-one (Torin2) | mTOR | - | 0.25 | [4][5] |
| Benzo[h][1][3]naphthyridin-2(1H)-one (Torin2) | PI3K | - | 200 | [4][5] |
| 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one (Compound 2t) | c-Met | 2600 | - | [6][7] |
| 5,7-disubstituted[1][3]naphthyridines | Spleen Tyrosine Kinase (Syk) | Potent | - | [1] |
| Novel 1,6-Naphthyridin-2(1H)-one Series (e.g., A34) | Fibroblast Growth Factor Receptor 4 (FGFR4) | Potent | - | [8] |
Signaling Pathways
Understanding the signaling cascades in which the target kinases are involved is essential for elucidating the mechanism of action of this compound inhibitors.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a general method to determine the in vitro potency of this compound derivatives against a target kinase by measuring the amount of ADP produced during the kinase reaction.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Target kinase and its specific substrate
-
This compound derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Include a DMSO-only control.
-
-
Reaction Setup:
-
In the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of a pre-mixture containing the target kinase and its substrate, both diluted in kinase assay buffer.
-
Gently mix the plate and incubate at room temperature for 15-30 minutes to allow for inhibitor-kinase binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of ATP solution (in kinase assay buffer) to each well. The optimal ATP concentration should be near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Inhibition of Kinase Substrate Phosphorylation
This protocol provides a method to evaluate the ability of a this compound derivative to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context, often analyzed by Western Blot or In-Cell Western.[1][9]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting a specific signaling pathway in cells.
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., U87MG for mTOR).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound derivative (test compound).
-
DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western Blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or a DMSO control.
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-S6K) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe for the total protein (e.g., anti-total-S6K) and a loading control (e.g., anti-Actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal or the loading control.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Naphthyridin-2(1H)-one in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,5-Naphthyridin-2(1H)-one Fluorescent Probes
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in the development of fluorescent probes. Its rigid, planar system provides a stable backbone for fluorophores, often resulting in compounds with favorable photophysical properties. Derivatives of this compound have been engineered to create probes that are sensitive to their microenvironment, exhibiting changes in their fluorescence in response to variations in polarity, ion concentration, or binding to specific biomolecules. These characteristics, combined with their potential for cell permeability, make them valuable tools for bioimaging and sensing applications in life sciences and drug discovery.
One notable application of this scaffold is in the design of "turn-on" fluorescent probes for the detection of specific nucleic acid structures. For instance, probes have been developed that show a significant increase in fluorescence intensity upon binding to irregular DNA structures, such as cytosine bulges. This allows for the specific labeling and visualization of such structures, which are implicated in various biological processes and diseases.
Featured Probe: DANP - A Turn-ON Fluorescent Probe for Cytosine Bulge DNA
A prime example of a this compound-based probe is DANP , a molecule designed to bind specifically to cytosine bulges in DNA and exhibit a "turn-on" fluorescence response. In its free state in an aqueous buffer, DANP's fluorescence is quenched. However, upon binding to a cytosine bulge, a conformational change occurs that restores fluorescence, leading to a significant increase in the emission signal. This mechanism allows for the sensitive and selective detection of these specific DNA structures.
Photophysical and Performance Data
The following table summarizes the key photophysical and performance characteristics of a representative "turn-on" this compound probe like DANP.
| Parameter | Value | Conditions |
| Absorption Maximum (λ_abs) | ~350 nm | In aqueous buffer |
| Emission Maximum (λ_em) | ~450 nm | In aqueous buffer, bound to C-bulge DNA |
| Stokes Shift | ~100 nm | - |
| Quantum Yield (Φ) | < 0.01 (Free) | In aqueous buffer |
| Quantum Yield (Φ) | > 0.1 (Bound) | Bound to C-bulge DNA |
| Fluorescence Enhancement | > 10-fold | Upon binding to C-bulge DNA |
| Analyte | Cytosine Bulge DNA | - |
| Response Time | Fast | - |
Experimental Protocols
I. Synthesis of a DANP-like Fluorescent Probe
This protocol describes a representative synthesis of a fluorescent probe based on the this compound scaffold, exemplified by N,N-dimethyl-2-(2-oxo-1,2-dihydro-1,5-naphthyridin-3-yl)acetamide (DANP).
Materials:
-
3-Amino-2-chloropyridine
-
Diethyl malonate
-
Sodium ethoxide
-
N,N-Dimethylacetamide
-
Phosphorus oxychloride
-
N,N-Dimethylamine hydrochloride
-
Triethylamine
-
Appropriate solvents (Ethanol, Dioxane, etc.)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Synthesis of 3-hydroxy-1,5-naphthyridin-2(1H)-one:
-
A mixture of 3-amino-2-chloropyridine and diethyl malonate is heated in the presence of a strong base like sodium ethoxide in ethanol.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the precipitate is collected by filtration, washed, and dried to yield the intermediate product.
-
-
Chlorination of the Naphthyridinone Core:
-
The 3-hydroxy-1,5-naphthyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride.
-
The mixture is heated, and after completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully treated with ice water and neutralized to precipitate the chlorinated intermediate.
-
-
Synthesis of the Acetamide Side Chain:
-
The chlorinated intermediate is reacted with a suitable precursor for the acetamide side chain.
-
-
Final Assembly of the DANP Probe:
-
The intermediate from the previous step is reacted with N,N-dimethylamine hydrochloride in the presence of a base like triethylamine in a suitable solvent.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by column chromatography to yield the final DANP probe.
-
II. Protocol for Detection of Cytosine Bulge DNA
This protocol outlines the use of a DANP-like probe for the detection of a cytosine bulge in a DNA duplex.
Materials:
-
DANP fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Single-stranded DNA oligonucleotides (one with a cytosine bulge, and a complementary strand)
-
Control DNA duplex (perfectly matched)
-
Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorescence spectrometer
Procedure:
-
DNA Duplex Preparation:
-
Prepare solutions of the single-stranded oligonucleotides in the annealing buffer.
-
Mix the complementary strands in equimolar amounts.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing of the DNA duplexes. Prepare both the cytosine bulge-containing duplex and the control duplex.
-
-
Fluorescence Measurement:
-
Prepare a series of solutions in the annealing buffer containing a fixed concentration of the DNA duplex (e.g., 1 µM).
-
Add increasing concentrations of the DANP probe to these solutions.
-
Incubate the samples for a short period at room temperature to allow for binding.
-
Measure the fluorescence emission spectra (e.g., from 400 nm to 600 nm) with an excitation wavelength of approximately 350 nm.
-
A significant increase in fluorescence intensity at around 450 nm should be observed in the presence of the cytosine bulge DNA compared to the control duplex.
-
III. Protocol for Live Cell Imaging
This protocol provides a general guideline for using a cell-permeable this compound probe for cellular imaging.
Materials:
-
Cell-permeable this compound probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency on a suitable imaging substrate.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the probe (e.g., DAPI or a custom filter set for excitation around 350 nm and emission around 450 nm).
-
Visualizations
Caption: Signaling mechanism of a 'turn-on' probe.
Caption: General experimental workflow.
Application Notes and Protocols: 1,5-Naphthyridin-2(1H)-one in the Treatment of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid, planar structure and potential for substitution at multiple positions make it an attractive core for designing selective ligands for various biological targets. Recently, derivatives of this and related naphthyridinone scaffolds have emerged as promising candidates for the treatment of complex neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
These application notes provide a comprehensive overview of the current research, potential mechanisms of action, and detailed experimental protocols for evaluating this compound derivatives in the context of neurodegenerative disorders.
Alzheimer's Disease (AD)
The pathology of Alzheimer's disease is multifaceted, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). This leads to synaptic dysfunction, neuroinflammation, and neuronal death. This compound derivatives are being investigated for their potential to target several key pathways in AD pathology.
Targeting Tau Pathology
A primary strategy in AD drug discovery is the identification of agents that can bind to and facilitate the detection of, or inhibit the aggregation of, tau protein.
Mechanism of Action: Certain N-(Pyridin-4-yl)-1,5-naphthyridin-2-amine derivatives have been identified as potent and selective binders of aggregated tau.[1][2] This suggests they can be developed as Positron Emission Tomography (PET) tracers for imaging tau pathology in the brain or as therapeutic agents that interfere with tau aggregation.
Quantitative Data:
| Compound ID | Target | Assay Type | Affinity/Potency | Selectivity | Reference |
| JNJ-64326067 (analogue 75) | Aggregated Tau | In vitro binding | Potent Binder (Specific Kd/Ki values in full text) | High selectivity vs. Aβ | [1][2] |
| Placeholder | Aggregated Tau | PET Imaging | Favorable pharmacokinetic profile | No apparent off-target binding | [2][3] |
Experimental Protocols:
Protocol 1: In Vitro Thioflavin T (ThT) Tau Aggregation Assay
This assay is used to monitor the kinetics of heparin-induced tau aggregation and to screen for inhibitory compounds.
-
Materials:
-
Recombinant human Tau protein (full-length, e.g., huTau441)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Assay Buffer: 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh)[4]
-
This compound test compounds
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~510 nm)[4][5]
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a 1-3 mM stock solution of ThT in assay buffer. Filter through a 0.2 µm syringe filter.
-
Prepare a stock solution of heparin (e.g., 300 µM) in assay buffer.[4]
-
Prepare stock solutions of test compounds in DMSO.
-
-
Assay Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume per well, combine reagents in the following order: assay buffer, Tau protein (final concentration ~15 µM), heparin (final concentration ~8 µM), and ThT (final concentration ~50 µM).[5]
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Mix gently by pipetting. Centrifuge briefly (e.g., 12,000 x g for 5 min) to remove air bubbles.[5]
-
-
Measurement:
-
Dispense 200 µL of the reaction mixture into each well of the 96-well plate.
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to several hours or days.[4]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag phase and maximum fluorescence for each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value for the test compound.
-
-
Visualization:
NMDA Receptor Antagonism
Glutamate-mediated excitotoxicity, primarily through the N-methyl-D-aspartate (NMDA) receptor, is a significant contributor to neuronal damage in AD. Non-competitive antagonists can block excessive receptor activation while preserving normal synaptic function.
Mechanism of Action: The this compound derivative, ACEA-0762, has been identified as an NMDA receptor antagonist.[6] This mechanism suggests that compounds from this class could protect neurons from Aβ-induced excitotoxicity.
Quantitative Data:
| Compound ID | Target | Assay Type | Affinity/Potency | Reference |
| ACEA-0762 | NMDA Receptor | Not Specified | Antagonist | [6] |
| Placeholder | NMDA Receptor | Radioligand Binding | Ki: [Value] nM | [1] |
Experimental Protocols:
Protocol 2: NMDA Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled NMDA receptor antagonist.
-
Materials:
-
Rat brain cortical membranes (source of native NMDA receptors)[7]
-
Radioligand: (+)-[3-³H]-MK-801 (a high-affinity channel blocker)[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
This compound test compounds
-
Non-specific binding control: unlabeled MK-801 or ketamine at a high concentration (e.g., 10-100 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Assay Setup:
-
In test tubes, combine the rat cortical membrane preparation, assay buffer, and varying concentrations of the test compound.
-
Add the radioligand, [³H]MK-801, at a concentration near its Kd (e.g., 5-10 nM).[7]
-
Prepare tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).
-
-
Incubation:
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Visualization:
p38 MAPK Inhibition for Neuroinflammation
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of AD pathology. The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of the production of pro-inflammatory cytokines.
Mechanism of Action: Naphthyridinone derivatives have been identified as potent inhibitors of p38α MAPK.[8][9] By inhibiting p38 MAPK, these compounds can suppress the Aβ-induced production of pro-inflammatory cytokines like TNF-α and IL-1β in microglia, thereby reducing neuroinflammation and its downstream detrimental effects, including tau hyperphosphorylation.[10][11]
Quantitative Data:
| Compound Class | Target | Assay Type | Potency | Reference |
| Naphthyridinones | p38α MAPK | Cellular Assay (TNF-α release) | Significant suppression | [8] |
| 1,7-Naphthyridine 1-oxides | p38α MAPK | In vivo (LPS-induced TNF-α) | ED50 = 0.5 mg/kg (oral) | [9] |
Experimental Protocols:
Protocol 3: Microglial Activation Assay (LPS-induced TNF-α Release)
This cell-based assay measures the anti-inflammatory effect of test compounds by quantifying the inhibition of TNF-α release from microglia stimulated with lipopolysaccharide (LPS).
-
Materials:
-
Microglial cell line (e.g., BV-2 or primary microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compounds
-
TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture:
-
Plate microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control (LPS + DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant (cell culture medium).
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the vehicle control.
-
Determine the IC50 value of the compound.
-
-
Visualization:
Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms. A promising therapeutic strategy involves targeting pathways that offer neuroprotection and reduce neuroinflammation.
Potential Application: GLP-1 Receptor Agonism
Mechanism of Action: Glucagon-like peptide-1 receptor (GLP-1R) agonists, a class of drugs used for type 2 diabetes, have shown neuroprotective effects in preclinical models of PD.[12][13] Activation of GLP-1R in the brain can reduce neuroinflammation, inhibit apoptosis, restore dopamine levels, and improve motor function.[10][14] While no this compound derivative has been explicitly identified as a GLP-1R agonist, the development of small molecule, non-peptide agonists for this receptor is an active area of research.[15][16] The naphthyridinone scaffold represents a potential starting point for designing such molecules.
Quantitative Data:
No quantitative data is currently available for this compound derivatives acting on GLP-1R in the context of Parkinson's disease. The data below is for established peptide agonists for context.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| Lixisenatide | GLP-1R | Clinical Trial (Phase II) | Improved motor scores (MDS-UPDRS) | [17] |
| GLP-1R agonist 10 | GLP-1R | In vitro | 0.051 nM | [14] |
Experimental Protocols:
Protocol 4: In Vivo MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective and neurorestorative effects of test compounds in vivo.
-
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound test compound
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase [TH] antibody) and HPLC (for dopamine measurement)
-
-
Procedure:
-
Induction of PD Model:
-
Administer MPTP to mice (e.g., via intraperitoneal injection) to induce selective destruction of dopaminergic neurons.
-
-
Compound Administration:
-
Administer the test compound to mice (e.g., orally or via injection) according to the desired treatment regimen (preventive or therapeutic).
-
-
Behavioral Assessment:
-
At various time points, assess motor coordination and activity using tests like the rotarod (measuring latency to fall) and open-field test (measuring locomotor activity).
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and dissect the brains.
-
Use one hemisphere to measure dopamine and its metabolite levels in the striatum via HPLC.
-
Use the other hemisphere for immunohistochemical staining of the substantia nigra with an anti-TH antibody to quantify the survival of dopaminergic neurons.
-
-
Data Analysis:
-
Compare behavioral performance, striatal dopamine levels, and TH-positive neuron counts between the treated group, the MPTP-only group, and a healthy control group.
-
-
Visualization:
References
- 1. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 2. Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel p38 alpha MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 13. The Clinical Application of GLP-1RAs and GLP-1/GIP Dual Receptor Agonists Based on Pharmacological Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. CR20200612A - GLP-1 RECEPTOR AGONISTS AND USES OF THEM - Google Patents [patents.google.com]
- 17. PDB-101: Molecule of the Month: GLP-1 Receptor Agonists [pdb101.rcsb.org]
Protocol for the Functionalization of the 1,5-Naphthyridin-2(1H)-one Core
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The 1,5-naphthyridin-2(1H)-one core, in particular, serves as a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This document provides detailed protocols for the chemical modification of the this compound core, focusing on key transformations such as halogenation, N-alkylation, and cross-coupling reactions. The methodologies outlined herein are intended to guide researchers in the efficient synthesis of novel 1,5-naphthyridine derivatives for applications in medicinal chemistry and materials science.
Experimental Protocols
Chlorination of this compound to yield 2-Chloro-1,5-naphthyridine
This protocol describes the conversion of the lactam functionality in this compound to the corresponding chloro derivative, which is a key intermediate for subsequent nucleophilic substitution and cross-coupling reactions.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (excess, can be used as solvent) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[2]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1,5-naphthyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure product.
N-Alkylation of this compound
This protocol details the alkylation of the nitrogen atom of the this compound core.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.5 equivalents)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent, add the base (1.1-2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes.
-
Add the alkyl halide (1.0-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.
Suzuki-Miyaura Cross-Coupling of 2-Chloro-1,5-naphthyridine
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2-position of the 1,5-naphthyridine core.[3][4]
Materials:
-
2-Chloro-1,5-naphthyridine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 2-chloro-1,5-naphthyridine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-substituted-1,5-naphthyridine.
Data Presentation
The following tables summarize quantitative data for representative functionalization reactions of the this compound core and its derivatives, compiled from various synthetic reports.
Table 1: Chlorination of this compound Derivatives
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | POCl₃ | Neat | Reflux | 1 | 78 | [3] |
| Substituted 1,5-Naphthyridin-4(1H)-one | POCl₃ | Neat | Reflux | 2-12 | Not specified | [1][2] |
Table 2: Suzuki-Miyaura Coupling of Halogenated 1,5-Naphthyridines
| 1,5-Naphthyridine Derivative | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Tosyl-8-chloro-1,5-naphthyridine | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Not specified | [3] |
| 2-Chloro-1,5-naphthyridine | (Het)arylboronic acids | Pd(dppf)Cl₂ | K₃PO₄ | DMF/i-PrOH/H₂O | Microwave | 89 | [5] |
Mandatory Visualization
The following diagram illustrates a general workflow for the functionalization of the this compound core.
Caption: Functionalization workflow of the this compound core.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Naphthyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Naphthyridin-2(1H)-one for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the this compound core?
A1: The synthesis of the this compound scaffold can be approached through several methods, primarily involving the construction of the pyridone ring onto a pre-existing pyridine moiety. Key strategies include:
-
Hydrolysis of 2-Halo-1,5-naphthyridines: This is a common and often high-yielding method where a 2-chloro or 2-bromo-1,5-naphthyridine is hydrolyzed under basic conditions.[1]
-
Palladium-Catalyzed Cyclization: This modern approach involves the reaction of a substituted 3-aminopyridine with an acrylate derivative, followed by an intramolecular cyclization.[1]
-
From N-Oxides: 1,5-Naphthyridine-N-oxides can be converted to 1,5-naphthyridin-2(1H)-ones under specific conditions, for instance, through tosylation followed by hydrolysis.[1]
While the Gould-Jacobs and Friedländer reactions are classic methods for synthesizing naphthyridine cores, they typically lead to 4-hydroxy-1,5-naphthyridine (a tautomer of 1,5-naphthyridin-4(1H)-one) or other substituted naphthyridines.[1][2] Direct synthesis of the 2-oxo isomer using these methods is less common.
Q2: I am observing very low yields in my cyclization step. What are the potential causes and how can I improve the yield?
A2: Low yields in cyclization reactions for forming the this compound core are a common issue. Several factors could be at play:
-
Incomplete Reaction: The intramolecular cyclization may require forcing conditions. Consider optimizing the reaction temperature and time. For thermally driven cyclizations, ensure the temperature is high enough for the reaction to proceed to completion.
-
Side Reactions: At elevated temperatures, starting materials or the product may be susceptible to decomposition or polymerization, leading to the formation of tar-like substances.
-
Steric Hindrance: Bulky substituents on your starting materials may hinder the cyclization process.
-
Inappropriate Solvent or Base: The choice of solvent and base (if applicable) is crucial for reaction efficiency.
To improve the yield, you can refer to the troubleshooting guide below for specific optimization strategies.
Q3: What are the best practices for purifying this compound?
A3: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. Effective purification methods include:
-
Recrystallization: If a suitable solvent system is found, recrystallization is an effective method for obtaining highly pure product. Common solvents to try include ethanol, isopropanol, or mixtures of DMF/water or acetic acid/water.
-
Column Chromatography: For less crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexane, is often effective.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or petroleum ether.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction; Incorrect reaction conditions. | - Gradually increase the reaction temperature in increments of 10-20°C.- Extend the reaction time.- If using a palladium catalyst, screen different ligands and catalyst loadings.- Ensure all reagents are pure and dry. |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Use a high-boiling point, inert solvent to ensure even heat distribution.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple Spots on TLC, Difficult to Separate | Formation of isomers or side products. | - Optimize the regioselectivity of the reaction by adjusting the catalyst, ligands, or reaction temperature.- Employ a more efficient purification technique, such as preparative HPLC or supercritical fluid chromatography (SFC). |
| Product is an Oil or Difficult to Crystallize | Presence of residual solvent or impurities. | - Ensure thorough removal of high-boiling point solvents under high vacuum.- Attempt purification via column chromatography before crystallization.- Try different solvent systems for recrystallization. |
| Hydrolysis of 2-Chloro-1,5-naphthyridine is Sluggish | Insufficiently basic conditions or low temperature. | - Increase the concentration of the base (e.g., K2CO3 or NaOH).- Increase the reaction temperature.- Consider using a phase-transfer catalyst if dealing with a biphasic system. |
Experimental Protocols
Method 1: Hydrolysis of 2-Chloro-1,5-naphthyridine
This protocol is a representative procedure based on the known reactivity of halo-pyridines and naphthyridines.
Reaction Scheme:
Procedure:
-
To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as dioxane or DMF, add an aqueous solution of a base (e.g., 2.0 eq of K₂CO₃ or NaOH).
-
Heat the reaction mixture to reflux (typically 100-120°C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with water.
-
If no precipitate forms, neutralize the mixture with an acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-1,5-naphthyridine | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 2-Chloro-1,5-naphthyridine | NaOH | H₂O | 100 | 6 | 80-90 |
Method 2: Palladium-Catalyzed Intramolecular Cyclization
This protocol is based on modern palladium-catalyzed methods for the formation of heterocyclic rings.
Reaction Scheme:
Procedure:
-
In a reaction vessel, combine the substituted 3-aminopyridine (1.0 eq), the acrylate derivative (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).
-
Add a high-boiling point solvent (e.g., toluene, xylene, or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 110-150°C) and monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data (Representative):
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 120 | 18 | 60-75 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 55-70 |
Visualizations
General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Regioselectivity in 1,5-Naphthyridin-2(1H)-one Reactions
Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 1,5-Naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for controlling the regioselectivity of your reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question: I am attempting an electrophilic aromatic substitution on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity in electrophilic substitution on the this compound core is a frequent challenge. The pyridine ring is generally electron-deficient, but the 2-oxo group introduces electronic complexities. The molecule exists in tautomeric forms (lactam and lactim), and the position of electrophilic attack is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Understand the Electronic Effects: The 2-oxo group can direct electrophilic substitution to the C3 and C4 positions. The nitrogen atoms in the rings are Lewis basic and can coordinate to Lewis acids, which can deactivate the ring system towards electrophilic attack or alter the directing effects.[1]
-
Choice of Reagents and Reaction Conditions:
-
Halogenation: For direct bromination, using bromine in acetic acid is a common method.[2] However, to avoid mixtures, a milder and more selective halogenating agent might be necessary. Consider using N-halosuccinimides (NCS, NBS) with a catalyst.
-
Nitration: Standard nitrating conditions like HNO₃/H₂SO₄ can be harsh and may lead to a mixture of products or decomposition.[1][3] Milder nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate may offer better control. For related benzonaphthyridines, nitration tends to occur on the benzene ring, suggesting the pyridinone ring is less reactive.[1][3]
-
-
Protecting Groups: The use of a protecting group on the N1 nitrogen can influence the electronic distribution and steric hindrance, thereby directing the electrophile to a specific position.
-
Solvent and Temperature: These parameters can influence the reaction kinetics and the stability of intermediates, thereby affecting the regioselectivity. A systematic screening of solvents and temperatures is recommended.[2]
Logical Workflow for Troubleshooting Poor Regioselectivity in Electrophilic Substitution:
Issue 2: N-Alkylation vs. O-Alkylation
Question: I am trying to alkylate my this compound, but I am getting a mixture of N-alkylated and O-alkylated products. How can I selectively obtain one over the other?
Answer:
The ambident nucleophilic nature of the this compound (lactam-lactim tautomerism) is the root cause of this issue. The outcome of the alkylation is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
N-Alkylation:
-
Conditions: N-alkylation is generally favored when using a strong base in a polar aprotic solvent.[4] Common conditions include sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Mechanism: The strong base deprotonates the nitrogen of the lactam tautomer, forming a more nucleophilic amide anion which then attacks the alkylating agent.
-
-
O-Alkylation:
-
Conditions: O-alkylation can be favored under conditions that promote the formation of the lactim tautomer or when using softer alkylating agents. Using a silver salt of the naphthyridinone or conducting the reaction in a non-polar solvent can favor O-alkylation.[4] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) can also be employed for O-alkylation.
-
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered oxygen atom.[4]
-
Decision Tree for Selective Alkylation:
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing a halogen to the 2-position of this compound?
A1: The most direct method is not a direct halogenation at C2, but rather the conversion of the 2-oxo group into a 2-chloro group. This is typically achieved by treating the this compound with phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). The resulting 2-chloro-1,5-naphthyridine is a versatile intermediate for subsequent cross-coupling reactions.[5]
Q2: How can I introduce a substituent at the C3 or C4 position?
A2: Direct C-H functionalization at C3 or C4 can be challenging due to the electron-deficient nature of the pyridine ring. A more common strategy involves the synthesis of a pre-functionalized pyridine ring before the cyclization to form the naphthyridinone core. Alternatively, if you have a halo-substituted naphthyridinone (e.g., at C3 or C4), you can introduce a wide variety of substituents via palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
Q3: My Suzuki coupling reaction on a halo-1,5-naphthyridin-2(1H)-one is not working. What should I check?
A3: For a failing Suzuki coupling, consider the following:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-deficient heterocycles, electron-rich and bulky ligands such as XPhos or SPhos often give good results. Ensure your catalyst is active.
-
Base: The base plays a critical role. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure your solvents are properly degassed to prevent catalyst deactivation.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not decomposed.
Q4: Can I perform a Buchwald-Hartwig amination on a chloro-1,5-naphthyridin-2(1H)-one?
A4: Yes, Buchwald-Hartwig amination is a powerful method for introducing amino groups onto the naphthyridinone scaffold. 2-Chloro-1,5-naphthyridines are suitable substrates for this reaction. Key parameters to optimize include the palladium catalyst, phosphine ligand (e.g., XantPhos, BINAP), and the base (e.g., NaOtBu, Cs₂CO₃).[6]
Data Presentation
Table 1: Regioselectivity in Halogenation of Naphthyridine Derivatives
| Substrate | Reagent(s) | Position(s) Halogenated | Notes | Reference(s) |
| This compound | POCl₃ | C2 (Cl replaces =O) | Forms 2-chloro-1,5-naphthyridine. | [5] |
| 1,5-Naphthyridine | Br₂ / Acetic Acid | Mixture of isomers | Direct bromination often lacks selectivity. | [2] |
| 1,5-Naphthyridine N-oxide | POCl₃ | C2 and C4 | N-oxide activation allows for chlorination. | [5] |
Table 2: Conditions for Selective Alkylation of Pyridone Analogs
| Desired Product | Typical Base | Typical Solvent | Alkylating Agent | Expected Outcome | Reference(s) |
| N-Alkylation | NaH, K₂CO₃ | DMF, THF | Alkyl halide | Predominantly N-alkylation | [4] |
| O-Alkylation | Ag₂CO₃ | Benzene, Toluene | Alkyl halide | Predominantly O-alkylation | [4] |
| O-Alkylation | - | THF, Dioxane | Alcohol, PPh₃, DEAD/DIAD | Mitsunobu reaction favors O-alkylation |
Experimental Protocols
Protocol 1: Chlorination of this compound to 2-Chloro-1,5-naphthyridine[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Chloroform for extraction
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
If desired, add phosphorus pentachloride (1.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-1,5-naphthyridine.
Protocol 2: General Procedure for Suzuki Coupling of a Halo-1,5-naphthyridin-2(1H)-one[7]
Materials:
-
Halo-1,5-naphthyridin-2(1H)-one (e.g., 3-bromo-1,5-naphthyridin-2(1H)-one) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1, or DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add the halo-1,5-naphthyridin-2(1H)-one, arylboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halo-1,5-naphthyridin-2(1H)-one[6]
Materials:
-
Halo-1,5-naphthyridin-2(1H)-one (e.g., 4-chloro-1,5-naphthyridin-2(1H)-one) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XantPhos or BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent.
-
Add the halo-1,5-naphthyridin-2(1H)-one and the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 1,5-Naphthyridin-2(1H)-one Cyclization
Welcome to the technical support center for the synthesis of 1,5-Naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the cyclization reaction to form this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two primary cyclization methods: the Friedländer Annulation and the Gould-Jacobs Reaction.
Friedländer Annulation Troubleshooting
The Friedländer synthesis is a versatile method for constructing quinolines and naphthyridines, typically involving the condensation of a 3-aminopyridine derivative with a carbonyl compound containing an α-methylene group.[1]
Q1: I am getting a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in a Friedländer reaction can stem from several factors:
-
Suboptimal Catalyst: Traditional acid or base catalysts can be inefficient. Modern catalysts like choline hydroxide (ChOH) or basic ionic liquids (e.g., [Bmmim][Im]) have been shown to significantly improve yields. For example, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product without a catalyst, but achieves a 99% yield with ChOH.
-
Incorrect Solvent Choice: While DMF and DMSO are commonly used, water has emerged as a highly effective and green solvent, especially when paired with a water-soluble catalyst. In some cases, solvent-free conditions using an ionic liquid as both catalyst and solvent can provide excellent results.
-
Inappropriate Reaction Temperature: This reaction is often highly sensitive to temperature. For ChOH-catalyzed reactions in water, a mild temperature of 50°C may be optimal. For reactions using basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C might be necessary. It is crucial to optimize the temperature for your specific reactants and catalyst system.
Q2: I am observing the formation of significant side products. How can I improve the regioselectivity?
A2: Side product formation, particularly with unsymmetrical ketones, is a common challenge. The choice of catalyst can greatly influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields, even with unsymmetrical ketones.
Q3: My reaction is sluggish and does not go to completion. What can I do?
A3: In addition to optimizing the catalyst, solvent, and temperature as mentioned above, consider the following:
-
Purity of Starting Materials: Ensure your 3-aminopyridine derivative and carbonyl compound are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could complicate purification.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to product degradation.
Gould-Jacobs Reaction Troubleshooting
The Gould-Jacobs reaction is a classical and effective method for synthesizing 4-hydroxyquinolines and has been successfully extended to prepare 4-hydroxy-1,5-naphthyridines.[2] It involves the condensation of a 3-aminopyridine with a substituted malonic ester, like diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.[2]
Q1: The initial condensation reaction between my 3-aminopyridine and DEEM is not working well.
A1: This initial step is crucial for the success of the overall reaction.
-
Reaction Temperature: The condensation is typically performed at a moderate temperature (100-120°C) to facilitate the reaction and the removal of ethanol. Ensure the temperature is maintained consistently.
-
Purity of Reactants: As with the Friedländer reaction, the purity of both the 3-aminopyridine and the malonic ester derivative is critical.
-
Water Scavenging: The presence of water can hinder the condensation. While not always necessary, performing the reaction under anhydrous conditions or with a Dean-Stark trap to remove ethanol and any trace water can be beneficial.
Q2: My cyclization step is giving a low yield, and I see a lot of starting material remaining.
A2: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction.
-
Insufficient Temperature: This step requires very high temperatures, typically between 230-260°C. Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is reaching and maintaining the required temperature.
-
Microwave Irradiation: Consider using microwave-assisted heating. This technique can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
Solvent Choice: The high-boiling solvent must be stable at the reaction temperature and inert to the reactants. Dowtherm A is a common choice for this reason.
Q3: I am having difficulty with the final hydrolysis and decarboxylation steps.
A3: These steps convert the initially formed ester into the desired this compound.
-
Incomplete Hydrolysis: Ensure you are using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating to drive the saponification to completion.
-
Decarboxylation Issues: The decarboxylation step also requires high temperatures. If you are isolating the carboxylic acid intermediate, ensure it is thoroughly dried before attempting the thermal decarboxylation. In some cases, performing the hydrolysis and decarboxylation in a single pot by heating the alkaline solution can be effective.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the optimization of the cyclization reaction to form naphthyridine derivatives under various conditions.
Table 1: Optimization of Friedländer Annulation for Naphthyridine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 50 | 6 | 0 | Benchchem |
| 2 | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | Benchchem |
| 3 | [Bmmim][Im] | Solvent-free | 80 | 24 | 95 | [3] |
| 4 | Pd(OAc)₂/Xantphos | 1,4-Dioxane | 110 | 12-24 | up to 92 | [1] |
| 5 | p-Toluenesulfonic acid | Ethanol | Reflux | Several | Variable | [4] |
| 6 | Potassium Hydroxide | Ethanol | Reflux | Several | Variable | [4] |
Table 2: Optimization of Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Microwave | 250 | 10 | 1 | [5] |
| 2 | Microwave | 300 | 10 | 37 | [5] |
| 3 | Microwave | 250 | 30 | 14 | [5] |
| 4 | Microwave | 300 | 30 | 28 | [5] |
| 5 | Microwave | 300 | 5 | 47 | [5] |
| 6 | Conventional | 250-260 | Several hours | Variable | [3] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Protocol 2: Synthesis of 4-Hydroxy-1,5-naphthyridine via Gould-Jacobs Reaction
This protocol provides a general method using conventional heating.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling solvent like diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with a temperature controller
-
Stirring apparatus
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-120°C for 1-2 hours with stirring. The reaction mixture will become a thick syrup as ethanol is evolved.
Step 2: Cyclization
-
To the crude condensation product, add a sufficient volume of Dowtherm A to ensure good stirring.
-
Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the mixture to cool to below 100°C and then add hexane or petroleum ether to precipitate the product.
-
Collect the solid by filtration and wash with a low-boiling solvent to remove the Dowtherm A.
Step 3: Hydrolysis and Decarboxylation (if necessary)
-
The product from the cyclization is typically an ethyl ester. To obtain the this compound, the ester must be hydrolyzed and decarboxylated.
-
Suspend the crude ester in an aqueous solution of sodium hydroxide (10-20%).
-
Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the solution and carefully acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the carboxylic acid by filtration, wash with water, and dry thoroughly.
-
For decarboxylation, heat the carboxylic acid neat or in a high-boiling solvent to its melting point or higher until gas evolution ceases.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the synthesis of this compound.
Caption: General experimental workflow for the Friedländer Annulation.
Caption: General experimental workflow for the Gould-Jacobs Reaction.
Caption: Troubleshooting flowchart for low yield in cyclization reactions.
References
Technical Support Center: Synthesis of 1,5-Naphthyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,5-Naphthyridin-2(1H)-one. This guide focuses on identifying and mitigating the formation of common side products to improve reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common synthetic routes such as the Skraup-Doebner-von Miller synthesis or the Gould-Jacobs reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient oxidation (in Skraup-type synthesis). - Formation of polymeric byproducts (tar). | - Increase reaction time or temperature gradually, monitoring the reaction progress by TLC or LC-MS. - Optimize the choice and amount of oxidizing agent. For instance, in the Skraup synthesis, arsenic acid might offer a less violent reaction compared to nitrobenzene. - For the Gould-Jacobs reaction, ensure the cyclization temperature is high enough (typically >200 °C in a high-boiling solvent like Dowtherm A). |
| Formation of Isomeric Byproducts (e.g., 1,7-Naphthyridin-2(1H)-one) | - Lack of regioselectivity during the cyclization step, especially with substituted 3-aminopyridines. | - Modify the electronic properties of the starting materials to favor the desired cyclization pathway. - Employ a milder, catalyzed reaction protocol that may offer better regioselectivity. |
| Presence of Over-Oxidized or Halogenated Byproducts | - Use of harsh oxidizing agents (e.g., excess nitrobenzene in Skraup synthesis). - Unwanted side reactions with reagents like POCl₃ if used for subsequent modifications. | - Reduce the amount of oxidizing agent or switch to a milder one. - Carefully control the stoichiometry and reaction conditions if chlorinating reagents are used in subsequent steps, as they can react with the naphthyridinone moiety. |
| Formation of Tar-like, Intractable Material | - Polymerization of intermediates, particularly acrolein formed in situ during the Skraup synthesis. - High reaction temperatures. | - Add the sulfuric acid or other catalyst slowly and with efficient cooling to control the initial exothermic reaction. - Consider using a modified Skraup protocol with a less volatile aldehyde or ketone if possible. |
| Incomplete Cyclization in Gould-Jacobs Synthesis | - Insufficient temperature for the thermal cyclization step. | - Ensure the reaction reaches the required high temperature for cyclization (e.g., 250 °C in Dowtherm A). - Consider using microwave irradiation to promote the cyclization, which can sometimes be more efficient and require shorter reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their main challenges?
A1: The most common synthetic routes are the Skraup-Doebner-von Miller synthesis and the Gould-Jacobs reaction. The Skraup synthesis involves the reaction of 3-aminopyridine with an α,β-unsaturated carbonyl compound (often generated in situ from glycerol). The main challenges are the harsh reaction conditions (strong acid, high temperature) which can lead to low yields and the formation of tar-like byproducts. The Gould-Jacobs reaction involves the condensation of 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization. The key challenge here is achieving the high temperature required for efficient cyclization.
Q2: My reaction is producing a significant amount of a dark, insoluble material. What is it and how can I prevent it?
A2: This is likely tar, a polymeric byproduct resulting from the self-condensation of reactive intermediates like acrolein, especially under the strongly acidic and high-temperature conditions of the Skraup synthesis. To minimize tar formation, it is crucial to control the reaction temperature, especially during the initial exothermic phase. Slow and careful addition of the acid catalyst with efficient stirring and cooling can help.
Q3: I am observing an isomeric byproduct in my final product. How can I identify and minimize it?
A3: When using 3-aminopyridine as a starting material, there is a possibility of forming the 1,7-naphthyridin-2(1H)-one isomer in addition to the desired 1,5-isomer. The formation of the 1,5-isomer is generally favored due to electronic effects. These isomers can be distinguished by careful analysis of their NMR spectra. To minimize the formation of the undesired isomer, exploring milder reaction conditions or alternative synthetic routes that offer higher regioselectivity may be necessary.
Q4: What is the role of the oxidizing agent in the Skraup synthesis of this compound?
A4: The initial cyclization reaction in the Skraup synthesis results in a dihydronaphthyridine intermediate. The oxidizing agent, such as nitrobenzene or arsenic acid, is essential for the final aromatization step to form the stable this compound ring system. Incomplete oxidation can lead to the presence of partially hydrogenated impurities in the product.
Q5: Can I use a different starting material instead of 3-aminopyridine?
A5: Yes, substituted 3-aminopyridines can be used to synthesize substituted 1,5-Naphthyridin-2(1H)-ones. However, be aware that substituents on the pyridine ring can influence the regioselectivity of the cyclization step, potentially leading to different isomeric products. The electronic nature of the substituent will direct the cyclization to either the C-2 or C-4 position of the pyridine ring.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester (a precursor to this compound)
This protocol is an adaptation of the Gould-Jacobs reaction, which yields a precursor that can be further converted to this compound.
Materials:
-
3-Aminopyridine
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Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
A mixture of 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours. During this time, ethanol is distilled off.
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After the initial condensation, the reaction mixture is added to a high-boiling solvent such as Dowtherm A, pre-heated to 250 °C.
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The reaction is maintained at this temperature for 15-30 minutes to facilitate the thermal cyclization.
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The mixture is then cooled, and the precipitated product is collected by filtration.
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The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and then purified by recrystallization.
Visualizations
Main Reaction Pathway: Gould-Jacobs Synthesis
Caption: Gould-Jacobs reaction pathway for 1,5-naphthyridinone precursor.
Troubleshooting Workflow: Low Yield
Technical Support Center: Purification of 1,5-Naphthyridin-2(1H)-one Isomers
Welcome to the Technical Support Center for the purification of 1,5-Naphthyridin-2(1H)-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomers of this compound that require purification?
A1: Researchers commonly encounter two main types of isomers during the synthesis of substituted 1,5-Naphthyridin-2(1H)-ones:
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Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the naphthyridinone core. For example, in the synthesis of a methyl-substituted this compound, you might obtain a mixture of 3-methyl, 4-methyl, 6-methyl, and other positional isomers. Their similar polarities make them challenging to separate.
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Enantiomers: If the this compound derivative contains a chiral center, it will exist as a pair of enantiomers (non-superimposable mirror images). The separation of enantiomers is critical in drug development as they can have different pharmacological and toxicological profiles.
Q2: What are the primary challenges in purifying this compound isomers?
A2: The main challenges include:
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Co-elution of Positional Isomers: Due to their similar structures and polarities, positional isomers often co-elute in chromatographic methods, leading to poor resolution.
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Low Yield During Purification: Aggressive purification conditions can lead to sample loss, resulting in low recovery of the desired isomer.
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Compound Degradation: Some this compound derivatives may be sensitive to acidic or basic conditions, or prolonged exposure to silica gel, leading to degradation during purification.
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Difficult Crystallization: Inducing crystallization of a single isomer from a mixture can be challenging, and the product may "oil out" instead of forming crystals.
Q3: Which analytical techniques are recommended for assessing the purity of this compound isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for assessing the purity of this compound isomers. For chiral compounds, specialized chiral HPLC or Supercritical Fluid Chromatography (SFC) methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the isomeric identity and purity.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound isomers.
A. Chromatographic Purification Issues
Problem: Co-elution of positional isomers in column chromatography.
This is a frequent challenge due to the similar polarities of the isomers.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting positional isomers.
-
Solutions:
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Optimize Mobile Phase:
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Solvent System: If using a standard solvent system like ethyl acetate/hexanes, try switching to a different system with alternative selectivities, such as dichloromethane/methanol or acetone/hexanes.
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Additives: For HPLC, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base (e.g., triethylamine) to the mobile phase can alter the ionization state of the naphthyridinone isomers and improve separation.
-
-
Change Stationary Phase:
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If standard silica gel is not effective, consider using a different stationary phase. Phenyl-bonded silica can offer different selectivity through π-π interactions with the aromatic naphthyridinone core.
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For HPLC, switching from a C18 column to a phenyl-hexyl or a polar-embedded phase column can be beneficial.
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-
Employ Gradient Elution: Instead of isocratic elution, use a shallow gradient of the polar solvent. This can help to better resolve closely eluting compounds.
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Preparative HPLC: For difficult separations, preparative HPLC is often the most effective method.
-
Problem: Poor resolution of enantiomers in chiral chromatography.
-
Solutions:
-
Screen Chiral Stationary Phases (CSPs): The success of a chiral separation is highly dependent on the choice of the CSP. It is essential to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point.
-
Optimize Mobile Phase:
-
Normal Phase: In normal-phase chiral HPLC, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). Systematically vary the ratio of the modifier to optimize the separation.
-
Reversed Phase: In reversed-phase chiral HPLC, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is used.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. The mobile phase is typically supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).
-
-
B. Recrystallization Issues
Problem: The desired this compound isomer does not crystallize or "oils out".
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Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization problems.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystallization.
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Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.
-
-
Optimize Solvent System:
-
The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
If a single solvent is not effective, try a binary solvent system (a mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble). Common systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[1]
-
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
III. Experimental Protocols
A. General Protocol for Silica Gel Column Chromatography
This protocol is a starting point for the purification of this compound isomers. Optimization will be required based on the specific isomers being separated.
-
Slurry Preparation and Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high percentage of hexanes in ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure isomers.
-
-
Concentration:
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isomer.
-
B. General Protocol for Preparative HPLC
For challenging separations of positional isomers, preparative HPLC is often necessary.
-
Method Development on Analytical Scale:
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Develop a separation method on an analytical HPLC system first to identify a suitable column and mobile phase that provides baseline or near-baseline separation of the isomers.
-
A common starting point is a C18 or phenyl-hexyl column with a gradient of acetonitrile in water containing 0.1% formic acid.
-
-
Scaling Up to Preparative Scale:
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Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.
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Adjust the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection:
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Use a fraction collector to collect the separated isomers as they elute from the column.
-
-
Solvent Removal:
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Evaporate the solvent from the collected fractions to obtain the pure isomers.
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IV. Quantitative Data Summary
| Compound Type | Purification Method | Solvent System / Mobile Phase | Yield (%) | Purity (%) | Reference |
| Substituted 1,8-Naphthyridine | Column Chromatography | EtOAc/n-hexane (2:8) | >90 | >98 | [2] |
| Substituted Benzo[h][3][4]naphthyridin-2(1H)-one | Preparative HPLC | Acetonitrile/Water with 0.1% TFA | 50-70 | >99 | [5] |
| Chiral Naphthyridine Derivative | Chiral SFC | Isocratic 4% MeOH with 25mM IBA/CO2 | N/A | >99 ee | [5] |
Note: Yields and purities are highly dependent on the specific compound and the complexity of the crude mixture.
V. Signaling Pathway Diagrams
Several this compound derivatives have been investigated as inhibitors of key signaling pathways implicated in diseases such as cancer.
A. TGF-β Signaling Pathway
1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[2][3][4][6][7] Inhibition of this pathway can block TGF-β-induced cellular responses.
Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.
B. PI3K/Akt/mTOR Signaling Pathway
Derivatives of naphthyridinones have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3][8] Some derivatives act as dual PI3K/mTOR inhibitors.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of 1,5-Naphthyridin-2(1H)-one Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 1,5-Naphthyridin-2(1H)-one. The information is presented in a practical question-and-answer format to assist in optimizing experimental protocols and overcoming potential hurdles in drug development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are the main challenges in their scale-up?
A1: The most common methods for synthesizing the this compound core are the Gould-Jacobs reaction and the Friedländer annulation.
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Gould-Jacobs Reaction: This route typically involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] Key scale-up challenges include managing the high temperatures required for cyclization, which can necessitate specialized equipment and pose safety risks.[3] The reaction can also be sensitive to the purity of starting materials, and side reactions can occur, impacting yield and purity.
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Friedländer Annulation: This method involves the condensation of a 2-aminopyridine-3-carbaldehyde or -ketone with a compound containing an active methylene group.[1][4] A primary challenge in scaling up the Friedländer synthesis is controlling regioselectivity, especially when using unsymmetrical ketones, which can lead to the formation of isomeric by-products.[1] Additionally, traditional catalysts can be harsh or expensive, and ensuring complete cyclization to avoid intermediate impurities is crucial.[1]
Q2: What are the major sources of impurity formation during the synthesis of this compound?
A2: Impurities can arise from several sources during the synthesis of this compound:
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Incomplete Reactions: Unreacted starting materials or intermediates from incomplete cyclization are common impurities.
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Side Reactions: In the Gould-Jacobs reaction, side reactions can occur at high temperatures. In the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of constitutional isomers.[1]
-
Degradation: The product or intermediates may degrade under the harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
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Starting Material Impurities: The purity of the initial 3-aminopyridine and other reactants is critical, as impurities in these materials can be carried through the synthesis and contaminate the final product.[5]
Q3: What are the key considerations for the crystallization and purification of this compound at a large scale?
A3: Large-scale crystallization and purification of Active Pharmaceutical Ingredients (APIs) like this compound require careful control over several parameters:
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Solvent Selection: The choice of solvent is critical for achieving good yield and purity. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.[] It should also be compatible with the product, not cause degradation, and be suitable for industrial use in terms of safety and environmental impact.[]
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Control of Supersaturation: Supersaturation is the driving force for crystallization. It must be carefully controlled to influence nucleation and crystal growth, which in turn affect particle size distribution and purity.[4] Rapid cooling or fast anti-solvent addition can lead to the formation of small, impure crystals.[]
-
Mixing: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, but excessive shear can lead to crystal breakage (attrition) and the formation of fines.[4]
-
Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility and stability. It is crucial to identify and control the desired polymorphic form during scale-up.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC).- Extend reaction time or incrementally increase temperature if monitoring indicates incomplete conversion.- Ensure efficient mixing to maintain homogeneity, especially in large reactors. |
| Side Reactions | - Optimize reaction temperature; excessively high temperatures can promote side product formation.[3]- Evaluate alternative catalysts that may offer higher selectivity. For Friedländer synthesis, consider using milder, more selective catalysts to improve regioselectivity.[1]- Control the rate of reagent addition to maintain optimal stoichiometry and minimize localized high concentrations that can lead to side reactions. |
| Starting Material Quality | - Verify the purity of all starting materials and reagents. Impurities can inhibit the reaction or lead to by-products.[5]- Implement a robust quality control program for incoming raw materials. |
| Sub-optimal Catalyst Performance | - Ensure the catalyst is not deactivated. Check for impurities in the reaction mixture that could poison the catalyst.- Optimize catalyst loading. Too little may result in an incomplete reaction, while too much could increase side reactions or complicate purification. |
Impurity Formation
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric By-products (Friedländer Synthesis) | - If using an unsymmetrical ketone, explore the use of regioselective catalysts.[1]- Modify the starting materials to favor the formation of the desired isomer. |
| Incomplete Cyclization | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- Optimize the cyclization conditions (temperature, catalyst, reaction time). In the Gould-Jacobs reaction, ensure the thermal cyclization step is conducted at a sufficiently high temperature for an adequate duration.[3] |
| Thermal Degradation | - Lower the reaction temperature if possible, potentially by using a more active catalyst or a different solvent system.- Minimize the time the reaction mixture is held at high temperatures. |
| Hydrolysis of Intermediates or Product | - Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water. |
Crystallization and Purification Issues
| Potential Cause | Troubleshooting Steps |
| Poor Crystal Quality (e.g., small particles, agglomeration) | - Optimize the cooling profile. A slower, controlled cooling rate generally favors the growth of larger, purer crystals.[]- Control the rate of anti-solvent addition if used.[]- Adjust the agitation speed to avoid excessive nucleation or crystal breakage.[4] |
| Low Purity of Isolated Product | - Select a crystallization solvent that effectively excludes the identified impurities.- Consider a re-crystallization step from a different solvent system.- Implement a hot filtration step to remove any insoluble impurities before cooling. |
| Difficulty in Inducing Crystallization | - Introduce seed crystals of the desired polymorph to initiate crystallization.- Try scratching the inside of the vessel to create nucleation sites.- Concentrate the solution to increase supersaturation. |
| Inconsistent Crystal Form (Polymorphism) | - Strictly control crystallization conditions (solvent, temperature, cooling rate, agitation) as they can all influence the resulting polymorph.- Use seeding with the desired polymorph to ensure consistency. |
Experimental Protocols & Methodologies
While specific, detailed industrial-scale protocols for this compound are proprietary, the following outlines a general laboratory-scale procedure based on the Gould-Jacobs reaction, which can be adapted and optimized for scale-up.
Lab-Scale Synthesis of a 4-Hydroxy-1,5-naphthyridine Derivative via Gould-Jacobs Reaction
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Condensation: A mixture of a 3-aminopyridine derivative and a diethyl alkoxymethylenemalonate is heated, typically at 100-150 °C.[2] The progress of the reaction can be monitored by TLC or LC-MS to ensure the formation of the intermediate. Ethanol is evolved during this step.
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Cyclization: The resulting intermediate is then added to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) and heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.[3] This step is critical and requires careful temperature control.
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Isolation: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., hexane or heptane) to precipitate the product. The solid is then collected by filtration, washed with the precipitation solvent to remove the high-boiling point solvent, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Workflow for this compound Synthesis via Gould-Jacobs Reaction.
Caption: A logical workflow for troubleshooting issues in chemical synthesis scale-up.
References
Preventing degradation of 1,5-Naphthyridin-2(1H)-one during storage
This technical support center provides guidance on the proper storage and handling of 1,5-Naphthyridin-2(1H)-one to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container at room temperature, protected from moisture and light.[1][2] For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere (e.g., argon or nitrogen).[3]
Q2: Is this compound sensitive to moisture?
A2: Yes, heterocyclic compounds, particularly those with polar functional groups like the lactam in this compound, can be hygroscopic. Moisture can lead to hydrolysis and other degradation pathways. It is crucial to handle the compound in a dry environment and to securely seal the container after use.
Q3: How does light affect the stability of this compound?
A3: Nitrogen-containing heterocyclic aromatic compounds can be susceptible to photodegradation.[1][3] Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. It is best practice to store the compound in an amber vial or a container wrapped in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, this compound is primarily susceptible to three main degradation pathways:
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Hydrolysis: The lactam ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening.
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Oxidation: The electron-rich aromatic system is vulnerable to oxidation, potentially forming N-oxides or hydroxylated derivatives.[4]
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Photodegradation: As a heterocyclic aromatic compound, it can degrade upon exposure to light.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | 1. Oxidation due to prolonged exposure to air. 2. Moisture absorption (hygroscopicity).[5] 3. Light exposure. | 1. Store the compound under an inert atmosphere (nitrogen or argon). 2. Handle in a glove box or a dry environment. Store in a desiccator with a suitable desiccant.[5] 3. Keep the container in a dark place or use an amber vial. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | 1. Formation of degradation products due to improper storage. 2. Contamination of the sample. | 1. Verify storage conditions (temperature, light, moisture). 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure proper cleaning of all labware and use high-purity solvents. |
| Inconsistent experimental results | 1. Degradation of the stock solution over time. 2. Partial degradation of the solid compound. | 1. Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (-20°C or -80°C) in a tightly sealed vial, protected from light. 2. Check the purity of the starting material before use. |
Data on Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8] The following table summarizes typical results from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Typical) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% | Hydrolyzed ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~20% | Salt of hydrolyzed ring-opened product |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~12% | N-oxide, hydroxylated derivatives |
| Thermal | Solid State | 48 hours | 80°C | < 5% | Minimal degradation |
| Photolytic | Solid State, ICH Q1B Option II | 24 hours | Room Temp | ~10% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30.1-35 min: 5% B
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Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation pathways.[8][9]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 water:acetonitrile mixture.
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.
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Incubate the solution at 60°C for 24 hours.
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Cool the solution and neutralize with an equimolar amount of NaOH.
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Analyze by HPLC.
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.
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Incubate the solution at 60°C for 8 hours.
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Cool the solution and neutralize with an equimolar amount of HCl.
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Analyze by HPLC.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.
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Store the solution at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC.
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Photostability:
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Spread a thin layer of the solid compound in a petri dish.
-
Expose it to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same location.
-
After exposure, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimizing crystallization of 1,5-Naphthyridin-2(1H)-one for X-ray analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1,5-Naphthyridin-2(1H)-one for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully crystallizing this compound?
A1: The purity of the compound is paramount; starting with material that is at least 95% pure is recommended to avoid impurities disrupting the crystal lattice formation.[1] Solvent selection is another critical factor. Due to the polar nature of the this compound scaffold, solvents such as DMF and DMSO are often required for dissolution. The choice of anti-solvent and the method of its introduction (e.g., vapor diffusion, layering) will significantly influence crystal growth. Finally, patience and minimizing disturbances are key, as high-quality crystals often form slowly over several days.
Q2: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it from these solvents?
A2: Crystallizing from high-boiling point solvents can be challenging but is achievable using techniques like vapor diffusion or solvent layering. For vapor diffusion, dissolve your compound in a minimal amount of DMF or DMSO and place this solution in a small open vial. This vial is then placed inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, ethyl acetate, or methanol). The slow diffusion of the anti-solvent vapor into your compound solution can induce crystallization. For solvent layering, carefully layer a less dense anti-solvent on top of your compound solution in a narrow tube, such as an NMR tube. Crystals may form at the interface of the two solvents.
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" is the separation of the solute from the solution as a liquid phase instead of a solid crystal. This often occurs when the solution is supersaturated too quickly or when the crystallization temperature is above the melting point of the solute-solvent system. To prevent this, you can try slowing down the rate of supersaturation by reducing the speed of anti-solvent addition or cooling the solution more gradually. Using a different solvent system where the compound is less soluble can also be effective. If oiling out persists, adding a small amount of the primary solvent back to the solution to redissolve the oil and attempting the crystallization again under slower conditions may resolve the issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form, only clear solution remains. | - Solution is not sufficiently supersaturated. - Nucleation is inhibited. | - Slowly evaporate the solvent to increase the concentration. - Introduce a seed crystal if available. - Gently scratch the inside of the glass vial with a glass rod to create nucleation sites. - Try a different solvent/anti-solvent system. |
| Amorphous precipitate forms instead of crystals. | - Supersaturation is occurring too rapidly. - Impurities are present in the sample. | - Slow down the rate of anti-solvent addition or cooling. - Further purify the compound before attempting crystallization. - Use a more viscous solvent to slow down diffusion. |
| Crystals are very small, needle-like, or form aggregates. | - High rate of nucleation and rapid crystal growth. - Too many nucleation sites. | - Reduce the concentration of the solute. - Slow down the crystallization process (e.g., by lowering the temperature or using a slower diffusion method). - Ensure the crystallization vessel is meticulously clean to minimize nucleation sites.[2] - An ideal crystal for X-ray diffraction should be 0.1–0.4 mm in at least two dimensions.[2] |
| Crystals dissolve when removed from the mother liquor. | - The crystals are solvates and are unstable without the solvent molecules in their lattice. | - Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) immediately after removing it from the mother liquor. - Mount the crystal on the diffractometer at low temperature (cryo-cooling). |
Data Presentation: Illustrative Crystallization Conditions
Disclaimer: The following tables provide illustrative starting conditions for optimizing the crystallization of this compound, as specific quantitative data for the parent compound is not extensively reported in the literature. These should be used as a baseline for developing a screening matrix.
Table 1: Solvent Systems for Vapor Diffusion
| Solvent (for compound) | Anti-solvent (in reservoir) | Starting Concentration (mg/mL) | Temperature (°C) | Typical Timeframe |
| DMF | Diethyl Ether | 5-10 | 20-25 | 3-7 days |
| DMSO | Ethyl Acetate | 5-10 | 20-25 | 5-14 days |
| DMF | Methanol | 10-20 | 4 | 7-21 days |
| DMSO | 2-Propanol | 10-20 | 4 | 7-21 days |
Table 2: Conditions for Slow Cooling Crystallization
| Solvent System | Initial Temperature (°C) | Final Temperature (°C) | Cooling Rate |
| DMF/Methanol (1:1) | 50 | 4 | Slow cooling in a dewar or insulated box |
| DMSO/Water (3:1) | 60 | 20 | Gradual cooling on the benchtop, insulated |
Experimental Protocols
Protocol 1: Vapor Diffusion (Hanging Drop)
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., diethyl ether).
-
Prepare the Compound Solution: Dissolve 1-2 mg of this compound in 100-200 µL of a suitable solvent (e.g., DMF or DMSO) to create a clear, slightly undersaturated solution.
-
Set the Drop: On a siliconized glass coverslip, place a 2 µL drop of the compound solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir well, creating an airtight seal with vacuum grease.
-
Incubate and Observe: Store the plate in a vibration-free location at a constant temperature (e.g., 20°C). Monitor periodically for crystal growth over several days to weeks.
Protocol 2: Slow Cooling
-
Dissolve the Compound: In a small, clean vial, dissolve a known amount of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hot DMF/methanol) to achieve saturation at an elevated temperature (e.g., 50°C).
-
Filter the Solution: While hot, filter the solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter.
-
Insulate and Cool: Cap the vial and place it in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to ensure slow cooling to room temperature.
-
Further Cooling (Optional): If no crystals form at room temperature, transfer the insulated container to a refrigerator (4°C) to promote further slow cooling.
-
Isolate Crystals: Once crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent.
Visualizations
Caption: A flowchart of the general workflow for obtaining single crystals for X-ray analysis.
References
Technical Support Center: Enhancing the Metabolic Stability of 1,5-Naphthyridin-2(1H)-one Based Drugs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the metabolic stability of 1,5-Naphthyridin-2(1H)-one based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound derivatives?
A1: The metabolic fate of this compound derivatives is largely influenced by the nature and position of their substituents. The naphthyridinone core itself is relatively stable, with metabolism primarily occurring on appended functionalities. Common metabolic pathways for nitrogen-containing heterocyclic drugs include:
-
Oxidation: This is a major metabolic route, often mediated by cytochrome P450 (CYP) enzymes.[1] Oxidation can occur at several positions:
-
Aromatic Hydroxylation: Electron-rich aromatic or heteroaromatic substituents are susceptible to hydroxylation.
-
N-dealkylation: Alkyl groups attached to nitrogen atoms can be removed.
-
Oxidative deamination: Primary amine groups can be converted to aldehydes.
-
Oxidation of the naphthyridinone ring: While less common, oxidation can lead to the formation of N-oxides or hydroxylation of the pyridinone ring.[1]
-
-
Conjugation (Phase II Metabolism): After initial oxidation, the resulting metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include:
-
Glucuronidation: The addition of glucuronic acid is a common pathway for hydroxylated metabolites and the N1-position of the naphthyridinone ring.
-
Sulfation: Phenolic hydroxyl groups are susceptible to sulfation.
-
Q2: Which in vitro assays are essential for assessing the metabolic stability of this compound compounds?
A2: Several in vitro assays are crucial for evaluating metabolic stability:
-
Liver Microsomal Stability Assay: This is the most common initial assay to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[2] It provides data on the intrinsic clearance of a compound.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad evaluation of metabolic pathways.
-
Metabolite Identification Studies: Using techniques like high-resolution mass spectrometry (LC-MS/MS), these studies identify the specific sites of metabolic transformation ("metabolic hotspots") on the molecule.
Q3: What are the common strategies to improve the metabolic stability of a this compound drug candidate?
A3: Improving metabolic stability is a critical step in lead optimization. Key strategies include:
-
Metabolic Hotspot Blocking: Once metabolically labile sites are identified, they can be blocked to prevent metabolism. A common approach is the introduction of a fluorine atom or a methyl group at or near the hotspot.
-
Bioisosteric Replacement: This involves replacing a metabolically unstable group with a different functional group that has similar physicochemical properties but is more resistant to metabolism. For example, replacing a metabolically labile phenyl ring with a pyridine or pyrimidine ring can enhance stability.
-
Reduction of Lipophilicity: Highly lipophilic compounds tend to have higher metabolic clearance. Reducing lipophilicity by introducing polar functional groups can decrease metabolism.
-
Conformational Constraint: Introducing conformational rigidity into the molecule can sometimes orient the metabolically labile group away from the active site of metabolic enzymes.
Troubleshooting Guides
Liver Microsomal Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times- Microsome batch variability | - Use calibrated pipettes and proper technique.- Ensure precise timing for starting and stopping reactions.- Use the same batch of microsomes for comparative studies and qualify new batches. |
| Compound is too stable (no degradation observed) | - Low intrinsic clearance- Compound is not a substrate for microsomal enzymes- Assay conditions not optimal | - Increase incubation time or microsomal protein concentration.- Consider using a hepatocyte assay to assess both Phase I and II metabolism.- Ensure the NADPH regenerating system is active and at the correct concentration. |
| Compound degrades too quickly (gone at time zero) | - Chemical instability in the buffer- Non-enzymatic degradation | - Run a control incubation without NADPH to assess non-enzymatic degradation.- Check the pH and composition of the incubation buffer. |
| Poor recovery of the compound | - Non-specific binding to plasticware or microsomal protein- Poor solubility | - Use low-binding plates.- Include a detergent (e.g., 0.01% Triton X-100) in the incubation mixture.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%). |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (fronting, tailing, or splitting) | - Column contamination or degradation- Inappropriate mobile phase- Sample solvent stronger than mobile phase | - Flush or replace the analytical column.- Adjust the mobile phase pH or organic solvent composition.- Dilute the sample in the initial mobile phase.[3] |
| Low signal intensity or no peak detected | - Poor ionization of the compound- Matrix effects (ion suppression)- Compound degradation in the autosampler | - Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow).- Improve sample clean-up to remove interfering matrix components.- Use a stable isotope-labeled internal standard.- Keep the autosampler at a low temperature. |
| High background noise | - Contaminated mobile phase or LC system | - Use high-purity solvents and additives.- Flush the LC system with a strong solvent like isopropanol. |
| Inconsistent retention times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pumps. |
Data Presentation
The following table provides hypothetical metabolic stability data for a series of this compound analogs, illustrating the impact of structural modifications.
| Compound ID | R1 | R2 | R3 | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| NPO-001 | H | Phenyl | H | 15 | 46.2 |
| NPO-002 | H | 4-Fluorophenyl | H | 35 | 19.8 |
| NPO-003 | H | Pyridin-4-yl | H | 45 | 15.4 |
| NPO-004 | H | Phenyl | F | >60 | <11.5 |
| NPO-005 | Methyl | Phenyl | H | 25 | 27.7 |
Experimental Protocols
Detailed Protocol: Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of a this compound derivative by measuring its rate of disappearance in the presence of liver microsomes and an NADPH regenerating system.
2. Materials:
-
Test compound stock solution (10 mM in DMSO)
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Pooled human liver microsomes (20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Internal standard solution
-
Ice-cold acetonitrile for reaction termination
-
96-well plates (low-binding)
-
Incubator shaker set to 37°C
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
Prepare the microsomal working solution by diluting the stock to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, microsomal working solution, and the test compound working solution to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.
-
Prepare parallel incubations without the NADPH regenerating system to serve as a negative control for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Visualizations
Caption: Generalized metabolic pathway for this compound derivatives.
Caption: Workflow for the liver microsomal stability assay.
Caption: Decision-making flowchart for improving metabolic stability.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 1,5-Naphthyridin-2(1H)-one and 1,8-Naphthyridin-2(1H)-one: Scaffolds for Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and biological activities of two key naphthyridinone isomers.
The naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, is a prominent structural motif in medicinal chemistry. The strategic placement of nitrogen atoms within this framework gives rise to various isomers, each with distinct physicochemical and biological properties. Among these, the 1,5- and 1,8-naphthyridin-2(1H)-one cores have garnered significant attention as privileged scaffolds in the development of novel therapeutic agents. This guide provides a comparative analysis of these two isomers, summarizing their synthesis, chemical reactivity, and biological potential with supporting experimental data and protocols.
Physicochemical Properties: A Tale of Two Isomers
The subtle change in the position of one nitrogen atom between 1,5-naphthyridin-2(1H)-one and 1,8-naphthyridin-2(1H)-one leads to differences in their electronic distribution and steric environment. These differences, in turn, influence their physicochemical properties, which can have a profound impact on their pharmacokinetic profiles and biological activities. While extensive experimental data directly comparing the parent compounds is limited, analysis of their derivatives provides valuable insights.
| Property | This compound Derivative (Example) | 1,8-Naphthyridin-2(1H)-one Derivative (Example) | Reference |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O | N/A |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol | N/A |
| Calculated logP | Varies with substitution | Varies with substitution | [1] |
| General Solubility | Generally soluble in organic solvents | Generally soluble in organic solvents |
Synthesis of Naphthyridinone Scaffolds
The construction of the 1,5- and 1,8-naphthyridin-2(1H)-one core can be achieved through several synthetic strategies. The Friedländer annulation is a widely employed and versatile method for the synthesis of both isomers, typically involving the condensation of an appropriately substituted aminopyridine derivative with a carbonyl compound containing an α-methylene group.
A general workflow for the Friedländer synthesis is depicted below:
Caption: General workflow for the synthesis of naphthyridin-2(1H)-ones.
Experimental Protocol: Friedländer Synthesis of 1,8-Naphthyridin-2(1H)-one Derivatives
This protocol describes a general, environmentally friendly approach for the synthesis of 1,8-naphthyridine derivatives in water, which can be adapted for the 1,5-isomer with appropriate starting materials.[2][3]
Materials:
-
2-Aminonicotinaldehyde (or 3-aminopicolinaldehyde for the 1,5-isomer)
-
An active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate)
-
Choline hydroxide (as a catalyst)[2] or Cerium(III) chloride heptahydrate (for solvent-free conditions)[3]
-
Water (as solvent)
-
Round-bottom flask
-
Stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1 equivalent) and the active methylene carbonyl compound (1-1.2 equivalents).
-
Add water to the flask to create a stirrable mixture.
-
Add the catalyst (e.g., choline hydroxide, 1-5 mol%).[2]
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Comparative Biological Activities
Anticancer Activity
Derivatives of both isomers have demonstrated potent anticancer activities. However, a comparative study on fused naphthyridine systems indicated that 1,8-naphthyridine derivatives generally exhibit better cytotoxic activity than their 1,5-naphthyridine counterparts .[1]
Table of Anticancer Activity Data for Naphthyridinone Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivatives | |||
| Fused 1,5-Naphthyridine Derivative | Various | - | [1] |
| 1,8-Naphthyridin-2(1H)-one Derivatives | |||
| Fused 1,8-Naphthyridine Derivative | Various | Better than 1,5-isomer | [1] |
Antimicrobial Activity
The 1,8-naphthyridine core is famously a key component of nalidixic acid, the first quinolone antibiotic. Consequently, this scaffold has been extensively explored for the development of new antimicrobial agents. While there is less literature on the antimicrobial properties of 1,5-naphthyridin-2(1H)-ones, the broader class of 1,5-naphthyridines has shown promise.
Table of Antimicrobial Activity Data for Naphthyridinone Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | Data not available for parent scaffold derivatives | - | |
| 1,8-Naphthyridin-2(1H)-one Derivatives | Staphylococcus aureus | ≥ 1024 (for some derivatives) | |
| Escherichia coli | ≥ 1024 (for some derivatives) | ||
| Pseudomonas aeruginosa | ≥ 1024 (for some derivatives) |
It is important to note that while some simple 1,8-naphthyridinone derivatives show weak intrinsic antibacterial activity, they can act as potent modulators of existing antibiotics, enhancing their efficacy against multi-resistant bacterial strains.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[4][5][6]
Materials:
-
Test compound (1,5- or 1,8-Naphthyridin-2(1H)-one derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Further dilute to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Signaling Pathways
The biological activities of naphthyridinone derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms of action for the parent compounds are not fully elucidated, research on their derivatives has shed light on their potential targets.
For instance, a novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses by suppressing the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridin-2-one derivative.
Conclusion
The 1,5- and 1,8-naphthyridin-2(1H)-one scaffolds represent versatile and valuable starting points for the design and development of new therapeutic agents. While they share common synthetic routes, the distinct placement of a nitrogen atom imparts unique physicochemical properties and directs their biological activities towards different therapeutic areas. Current research on their derivatives suggests that the 1,8-naphthyridinone core may be more predisposed to potent cytotoxic and antimicrobial activities, while the full potential of the 1,5-isomer is still being actively explored. This comparative guide provides a foundational understanding for researchers to navigate the chemical and biological landscape of these important heterocyclic systems and to inform the rational design of future drug candidates.
References
- 1. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines | MDPI [mdpi.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
Validating the Mechanism of Action of 1,5-Naphthyridin-2(1H)-one Inhibitors Against ALK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,5-Naphthyridin-2(1H)-one derivatives as inhibitors of the Activin Receptor-Like Kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. The performance of these compounds is compared with alternative ALK5 inhibitors possessing different chemical scaffolds. Detailed experimental protocols and supporting data are provided to aid researchers in validating the mechanism of action of these potential therapeutic agents.
Introduction to ALK5 and the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][4] This activation of ALK5's kinase domain triggers the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[5][6] Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.[1][5] Given its central role, ALK5 has emerged as a significant target for therapeutic intervention.
Comparative Analysis of ALK5 Inhibitors
A variety of small molecule inhibitors have been developed to target the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of its substrates. This guide focuses on a class of compounds based on the this compound scaffold and compares their potency with other well-characterized ALK5 inhibitors.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the in vitro potency of selected 1,5-Naphthyridine derivatives and alternative ALK5 inhibitors. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Scaffold | Biochemical Assay Type | ALK5 IC50 (nM) | Reference |
| Compound 19 | 1,5-Naphthyridine | ALK5 Autophosphorylation | 4 | [7][8] |
| RepSox | 1,5-Naphthyridine | ALK5 Autophosphorylation | 4 | [9][10] |
| RepSox | 1,5-Naphthyridine | ATP Binding to ALK5 | 23 | [9][10] |
| Compound 15 | 1,5-Naphthyridine | ALK5 Autophosphorylation | 6 | [7] |
| A-83-01 | Pyrazole-Carbothioamide | ALK5-induced Transcription | 12 | [11][12][13][14][15] |
| Galunisertib (LY2157299) | Dihydropyrrolopyrazole | ALK5 Kinase Activity | 56 | [16] |
| SB-431542 | Triarylimidazole | ALK5 Kinase Activity | 94 | [17][18][19][20] |
Visualizing the Mechanism of Action
To understand the context in which these inhibitors function, the following diagrams illustrate the TGF-β/ALK5 signaling pathway and a general workflow for validating kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the ALK5 kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human ALK5 (active)
-
ALK5 peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (1,5-Naphthyridin-2(1H)-ones and alternatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 10x kinase assay buffer to each well.
-
Add 2.5 µL of the test compound dilution or vehicle (for positive and negative controls).
-
Add 5 µL of a mixture of ALK5 enzyme and substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 12.5 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 25 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.[21][22][23]
Cellular Phospho-SMAD2 (p-SMAD2) Inhibition Assay (Western Blot)
This cell-based assay validates the mechanism of action by measuring the inhibition of a key downstream event in the ALK5 signaling pathway, the phosphorylation of SMAD2.
Materials:
-
Cell line responsive to TGF-β (e.g., HeLa, HaCaT, or A549 cells)
-
Complete cell culture medium and serum-free medium
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467) and Rabbit anti-total SMAD2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total SMAD2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-SMAD2 signal to the total SMAD2 and loading control signals.
-
Calculate the percent inhibition of SMAD2 phosphorylation for each inhibitor concentration relative to the TGF-β1 stimulated control.[24][25][26][27][28]
-
Conclusion
This guide provides a framework for the validation and comparison of this compound based ALK5 inhibitors against other chemical classes. The provided data tables and experimental protocols offer a starting point for researchers to objectively assess the potency and mechanism of action of novel compounds targeting the TGF-β signaling pathway. The use of standardized biochemical and cellular assays is critical for generating reproducible and comparable data, which is essential for the advancement of potent and selective kinase inhibitors in drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 5. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 13. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]
- 14. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 19. SB431542 | Cell Signaling Technology [cellsignal.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. ulab360.com [ulab360.com]
- 28. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridin-2(1H)-one Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their inhibitory activities against key therapeutic targets: Poly(ADP-ribose) polymerase-1 (PARP-1), Topoisomerase I, Bacterial Topoisomerases (Gyrase and Topoisomerase IV), and c-Met kinase.
PARP-1 Inhibition
This compound derivatives have emerged as potent inhibitors of PARP-1, an enzyme crucial for DNA repair. Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Structure-Activity Relationship (SAR) Summary
SAR studies on 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have revealed several key structural features that govern their potency and selectivity as PARP-1 inhibitors.
Table 1: SAR of 3-ethyl-1,5-naphthyridin-2(1H)-one Analogues as PARP-1 Inhibitors
| Compound | R | PARP-1 IC50 (nM) | DLD-1 (BRCA mutant) Cell Activity IC50 (nM) |
| 8m | 4-(piperazin-1-yl)benzoyl | 0.49 | 4.82 |
| AZD5305 | (Reference) | - | - |
Note: This table is a representative summary based on available data. Comprehensive SAR tables are typically found in the full text of research articles.
Key findings from these studies indicate that specific substitutions on the this compound core can significantly enhance PARP-1 inhibition and DNA trapping efficacy. For instance, compound 8m demonstrated high potency and selectivity, with IC50 values of 0.49 nM for PARP-1 activity and 4.82 nM in a BRCA mutant DLD-1 cell line.[1] This compound showed over 1000-fold selectivity for PARP-1 DNA trapping compared to PARP-2.[1]
Experimental Protocol: PARP-1 Inhibition Assay
A common method to assess PARP-1 inhibition is a biochemical assay that measures the formation of poly(ADP-ribose) (PAR).
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP-1 Assay
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and NAD⁺. Prepare solutions of recombinant human PARP-1 enzyme, activated DNA, and the test compounds at various concentrations.
-
Reaction Initiation: In a 384-well plate, add the PARP-1 enzyme, activated DNA, and the test compound. Initiate the reaction by adding NAD⁺.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-1 enzymatic reaction to proceed.
-
Detection: Add HTRF detection reagents, which typically include a biotinylated PAR antibody and a streptavidin-conjugated fluorophore, along with a europium cryptate-labeled secondary antibody.
-
Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of PAR formed, and a decrease in signal indicates inhibition of PARP-1.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
Topoisomerase I Inhibition
Certain 1,5-naphthyridine derivatives have been identified as inhibitors of Topoisomerase I, a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[2] Inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks and subsequent cell death, making it a valuable target in cancer therapy.
Structure-Activity Relationship (SAR) Summary
The antiproliferative activity of phenyl- and indeno-1,5-naphthyridine derivatives has been linked to their ability to inhibit Topoisomerase I.
Table 2: SAR of 1,5-Naphthyridine Analogues as Topoisomerase I Inhibitors
| Compound | Scaffold | Antiproliferative Activity (COLO 205) | Topoisomerase I Inhibition |
| Representative Phenyl-naphthyridine | Phenyl-1,5-naphthyridine | Active | Yes |
| Representative Indeno-naphthyridine | Indeno-1,5-naphthyridine | Active | Yes |
Note: This table is a representative summary based on available data. Specific IC50 values are needed for a detailed comparison.
Studies have shown that several of these synthesized compounds exhibit inhibitory effects on Topoisomerase I and display antiproliferative activity against human colon cancer cells (COLO 205).[2]
Experimental Protocol: Topoisomerase I Inhibition Assay
The activity of Topoisomerase I inhibitors is commonly assessed using a DNA relaxation assay.
Protocol: DNA Relaxation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer (Tris-HCl, KCl, MgCl₂, EDTA, DTT), and purified human Topoisomerase I enzyme.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a short period to allow for interaction with the enzyme.
-
Reaction Initiation and Incubation: Initiate the relaxation reaction and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Mechanism of Action
Bacterial Topoisomerase Inhibition
Oxabicyclooctane-linked 1,5-naphthyridin-2-one analogues have been developed as novel bacterial topoisomerase inhibitors (NBTIs), targeting both DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.
Structure-Activity Relationship (SAR) Summary
The SAR of these NBTIs has been extensively studied to optimize their antibacterial spectrum and potency.
Table 3: SAR of Oxabicyclooctane-Linked 1,5-Naphthyridin-2-one Analogues
| Compound | Key Substitutions | MIC (μg/mL) vs. S. aureus |
| AM-8888 | 7-fluoro, 1-cyanomethyl | 0.016 - 4 |
Note: This table is a representative summary based on available data.
The introduction of a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one moiety in compounds like AM-8888 led to improved potency and a broader spectrum of activity, with MIC values ranging from 0.016 to 4 μg/mL against various bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action
c-Met Kinase Inhibition
The 1,5-naphthyridine scaffold has also been explored for the development of inhibitors against c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in various cancers.
Structure-Activity Relationship (SAR) Summary
While SAR studies on this compound analogues as c-Met inhibitors are less reported in the provided abstracts, related naphthyridine cores have shown promise. For instance, a study on 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives identified key structural requirements for c-Met inhibition.
Table 4: SAR of Naphthyridine-based Analogues as c-Met Kinase Inhibitors
| Compound | Scaffold | c-Met IC50 (µM) |
| 2t | 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one | 2.6 |
Note: This table highlights a related naphthyridine scaffold. More specific data on 1,5-naphthyridin-2(1H)-ones is required for a direct comparison.
The study on the 1,6-naphthyridine analogue revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition.[5]
Experimental Protocol: c-Met Kinase Inhibition Assay
The inhibitory activity against c-Met kinase is often measured using a biochemical assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) c-Met Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer, solutions of recombinant human c-Met kinase, a biotinylated peptide substrate, ATP, and the test compounds.
-
Kinase Reaction: In a 384-well plate, combine the c-Met enzyme, peptide substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature to allow for phosphorylation of the substrate.
-
Detection: Add HTRF detection reagents, including a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Measurement: After incubation, read the HTRF signal. The signal is proportional to the level of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for each compound.
Signaling Pathway
This guide provides a foundational understanding of the SAR of this compound analogues against various therapeutic targets. Further in-depth analysis of the cited literature and related full-text articles is recommended for a comprehensive understanding of the specific structural modifications and their quantitative impact on biological activity.
References
- 1. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1,5-Naphthyridin-2(1H)-one Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting a range of diseases. This guide provides a comparative analysis of the in vivo efficacy of select compounds derived from this core structure, focusing on their performance in preclinical models of cancer and malaria. Detailed experimental protocols and visual representations of the targeted signaling pathways are included to support further research and development efforts.
Comparative In Vivo Efficacy
This section details the in vivo performance of three distinct this compound based compounds against different disease models. A summary of the quantitative efficacy data is presented in Table 1.
FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)
A novel 1,6-naphthyridin-2(1H)-one derivative, compound A34 , has demonstrated significant antitumor efficacy in a preclinical model of hepatocellular carcinoma.[1][2] This compound is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of HCC.[1][2]
In vivo studies in a Hep-3B HCC xenograft model revealed that compound A34 exhibits remarkable antitumor activity. [1][2] While specific tumor growth inhibition percentages from the primary study are not publicly available, the reported "remarkable" efficacy suggests a substantial reduction in tumor volume compared to vehicle-treated controls. The compound also demonstrated favorable pharmacokinetic properties, indicating its potential for further development as an oral therapeutic for HCC.[1][2]
PARP-1 Inhibition in BRCA-Deficient Cancer
The 3-ethyl-1,5-naphthyridin-2(1H)-one scaffold has been utilized to develop potent and selective inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[3] One such compound, 8m , exhibited high potency in vitro, with an IC50 value of 0.49 nM against PARP-1 and 4.82 nM in a BRCA mutant DLD-1 cell line.[3] While specific in vivo efficacy data for compound 8m is not yet published, a similar PARP inhibitor with a 1,5-naphthyridinone core was reported to be well-tolerated in vivo and demonstrated efficacy as a single agent in a xenograft model of BRCA-1 deficient cancer.[4] PARP inhibitors are known to induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5]
Antimalarial Activity via Plasmodium PI4K Inhibition
A series of 2,8-disubstituted-1,5-naphthyridines have been identified as potent antimalarial agents. One representative compound from this series was shown to be efficacious in a humanized NSG mouse model of malaria at a single oral dose of 32 mg/kg.[6][7][8] The primary mode of action for these compounds is the inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's lifecycle.[4][7] Some compounds in this class also exhibit a dual mechanism by inhibiting hemozoin formation.[6][8]
Quantitative In Vivo Efficacy Data
| Compound Class | Compound | Therapeutic Target | Disease Model | Dosing Regimen | Efficacy Readout | Reference |
| 1,6-Naphthyridin-2(1H)-one | A34 | FGFR4 | Hep-3B HCC Xenograft | Not specified | Remarkable antitumor efficacy | [1][2] |
| 3-Ethyl-1,5-naphthyridin-2(1H)-one | 8m | PARP-1 | BRCA-deficient Cancer Xenograft (projected) | Not specified | Potent in vitro activity (IC50 = 0.49 nM) | [3] |
| 2,8-Disubstituted-1,5-naphthyridine | Representative Compound | Plasmodium PI4K | Humanized NSG Mouse Malaria Model | 32 mg/kg (single oral dose) | Efficacious | [6][7][8] |
Table 1: Summary of In Vivo Efficacy Data for this compound Based Compounds.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed compounds.
Caption: FGFR4 Signaling Pathway and Inhibition by Compound A34.
Caption: PARP-1 Inhibition and Synthetic Lethality in BRCA-Deficient Cells.
Caption: Plasmodium PI4K Signaling Pathway and its Inhibition.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Hep-3B Hepatocellular Carcinoma Xenograft Model
This protocol describes a general procedure for establishing and utilizing a Hep-3B xenograft model to evaluate the in vivo efficacy of anticancer compounds like A34.
-
Cell Culture: Hep-3B human hepatocellular carcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: Cultured Hep-3B cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio). Approximately 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., A34) is administered at specified doses and schedules (e.g., daily oral gavage). The control group receives the vehicle used to formulate the compound.
-
Efficacy Evaluation: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Animal body weights are monitored as an indicator of toxicity.
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Humanized NSG Mouse Model for Malaria
This protocol outlines the methodology for assessing the in vivo efficacy of antimalarial compounds, such as the 2,8-disubstituted-1,5-naphthyridines.
-
Animal Model: NOD-scid IL2Rγnull (NSG) mice are used. These mice are highly immunodeficient and can be successfully engrafted with human red blood cells.
-
Human Red Blood Cell Engraftment: Mice are treated to suppress hematopoiesis and then receive intraperitoneal injections of human red blood cells (hRBCs) to achieve a stable level of human chimerism in their peripheral blood.
-
Parasite Infection: Engrafted mice are infected with Plasmodium falciparum parasites (e.g., NF54 strain) by intravenous injection of infected hRBCs.
-
Parasitemia Monitoring: The level of parasitemia (percentage of infected hRBCs) is monitored daily by flow cytometry or microscopic examination of Giemsa-stained blood smears.
-
Treatment: Once a stable infection is established (e.g., 1-2% parasitemia), mice are treated with the experimental antimalarial compound. For the 2,8-disubstituted-1,5-naphthyridine, a single oral dose of 32 mg/kg was administered.
-
Efficacy Evaluation: The primary efficacy endpoint is the reduction in parasitemia over time compared to a vehicle-treated control group. A compound is considered efficacious if it significantly reduces or clears the parasite load.
-
Data Analysis: Parasitemia levels are plotted over time for both treated and control groups. Statistical analysis is used to compare the treatment efficacy.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of novel therapeutics. The compounds highlighted in this guide demonstrate promising in vivo efficacy in diverse and challenging disease models. The provided data, signaling pathway diagrams, and experimental protocols offer a solid foundation for researchers to build upon in their efforts to translate these chemical entities into clinically effective treatments. Further investigation is warranted to fully elucidate the in vivo potential of compounds like the PARP-1 inhibitor 8m and to obtain more detailed quantitative efficacy data for promising candidates such as the FGFR4 inhibitor A34.
References
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
The Rise of Naphthyridinones: A Comparative Analysis of a Novel c-Met Kinase Inhibitor
For Immediate Release
In the landscape of targeted cancer therapy, the search for novel kinase inhibitors with improved efficacy and selectivity remains a paramount challenge. This guide presents a comparative analysis of a promising 1,6-naphthyridin-4(1H)-one derivative, compound 23a , against established c-Met kinase inhibitors, Crizotinib and Cabozantinib. Dysregulation of the c-Met signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. This document provides an objective comparison of the in vitro efficacy of these compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unveiling a Potent New Scaffold
Recent research has unveiled a series of 1,6-naphthyridinone derivatives as potent inhibitors of the c-Met kinase.[1] Through a scaffold-hopping strategy and systematic structural optimization, compound 23a emerged as a lead candidate, demonstrating significant inhibitory activity against c-Met.[1] This novel compound represents a promising new avenue in the development of targeted therapies for cancers driven by aberrant c-Met signaling.
Comparative Efficacy: A Head-to-Head Analysis
The in vitro potency of compound 23a was evaluated against the approved multi-kinase inhibitors Crizotinib and Cabozantinib, both of which target the c-Met receptor. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | c-Met IC50 (nM) | Reference |
| Compound 23a | 7.1 | [1] |
| Crizotinib | <200 (in various cell lines) | [2] |
| Cabozantinib | 1.3 | [3][4] |
As the data indicates, compound 23a exhibits potent inhibition of c-Met kinase in the low nanomolar range, comparable to the established drug Cabozantinib and demonstrating significant activity. It is important to note that while Crizotinib is a known c-Met inhibitor, its primary target is the ALK tyrosine kinase.[5]
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[6] This signaling is crucial for normal cellular processes like proliferation and migration. However, in many cancers, aberrant activation of the c-Met pathway, through overexpression, mutation, or gene amplification, drives tumor growth, survival, and metastasis.[6]
References
- 1. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to High-Throughput Screening Assays for 1,5-Naphthyridin-2(1H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of common HTS assays applicable to this compound libraries, with a focus on inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5, a common target for this class of compounds.
Comparison of High-Throughput Screening Assays
The selection of an appropriate HTS assay is paramount for the successful identification of promising lead compounds. The choice depends on various factors including the nature of the target, the required throughput, cost, and the type of data desired. Below is a comparison of widely used biochemical and cell-based assay formats.
Table 1: Comparison of Biochemical HTS Assays for Kinase Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor (e.g., Europium) and an acceptor fluorophore. Inhibition of kinase activity leads to a decrease in the phosphorylation of a substrate, disrupting the FRET signal. | Homogeneous (no-wash), high throughput, sensitive, ratiometric detection minimizes interference. | Requires specific antibodies and labeled substrates, potential for compound interference with fluorescence. | TR-FRET Ratio |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | Relies on the proximity of donor and acceptor beads. Kinase activity brings the beads together via a phosphorylated substrate and a specific antibody, generating a chemiluminescent signal. | Very high sensitivity, homogeneous, robust, and suitable for miniaturization. | Sensitive to light and oxygen, potential for compound interference with the singlet oxygen chemistry. | Luminescence |
| Mobility Shift Assay (Caliper) | Separates a fluorescently labeled substrate from its phosphorylated product based on charge differences using microfluidic electrophoresis. | Direct measurement of substrate conversion, label-free (for the inhibitor), provides information on enzyme kinetics. | Lower throughput than plate-based assays, requires specialized instrumentation. | Fluorescence intensity of substrate and product peaks |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in a kinase reaction through a coupled luciferase-luciferin reaction. | Universal for all kinases, highly sensitive, wide dynamic range. | Indirect measurement of phosphorylation, can be susceptible to ATPases and compounds interfering with the luciferase reaction. | Luminescence |
Table 2: Comparison of Cell-Based HTS Assays for Kinase Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Phospho-Protein Detection (e.g., Western Blot, In-Cell Western) | Measures the phosphorylation of a downstream substrate of the target kinase within a cellular context. | Physiologically relevant, provides information on cellular potency and pathway engagement. | Lower throughput, can be semi-quantitative, requires specific and validated phospho-antibodies. | Chemiluminescence or Fluorescence |
| Reporter Gene Assay | Measures the transcriptional activity of a pathway regulated by the target kinase using a reporter gene (e.g., luciferase, β-galactosidase). | Functional readout of pathway activity, amenable to HTS, can be highly sensitive. | Indirect measure of target engagement, potential for off-target effects influencing the reporter. | Luminescence or Colorimetric |
| Cell Proliferation/Viability Assay | Measures the effect of the inhibitor on the proliferation or viability of cancer cell lines that are dependent on the target kinase. | Phenotypic readout, provides information on the overall cellular consequence of inhibition. | Not target-specific, can be influenced by compound cytotoxicity, lower throughput. | Absorbance, Fluorescence, or Luminescence |
Supporting Experimental Data
The following table presents a summary of reported IC50 values for 1,5-naphthyridine derivatives against ALK5, illustrating the type of quantitative data obtained from various assays.
Table 3: IC50 Values of 1,5-Naphthyridine Derivatives against ALK5
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Compound 19 | Biochemical (Autophosphorylation) | ALK5 | 4 | [1] |
| Compound 15 | Biochemical (Autophosphorylation) | ALK5 | 6 | [1] |
| RepSox | Biochemical (Autophosphorylation) | ALK5 | 4 | |
| RepSox | Binding Assay | ALK5 | 23 | |
| RepSox | Cellular Assay (HepG2) | ALK5 | 18 | |
| SB-431542 | Kinase Assay | ALK5 | 94 |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the context of the screening data.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of screening results. Below are representative protocols for key biochemical and cell-based assays.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Objective: To measure the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase (e.g., recombinant human ALK5)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Test compounds serially diluted in DMSO
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
Stop Solution (e.g., EDTA in detection buffer)
-
Low-volume 384-well white plates
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compounds in assay buffer to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 4 µL of kinase solution to each well.
-
Initiation of Reaction: Add 4 µL of a mixture of biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction: Add 10 µL of stop solution containing the HTRF detection reagents to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay: Western Blot for Phospho-SMAD2 Inhibition
Objective: To determine the ability of compounds to inhibit TGF-β induced SMAD2 phosphorylation in a cellular context.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT keratinocytes)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the medium to a final concentration of 5 ng/mL and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-SMAD2 and total SMAD2. Normalize the phospho-SMAD2 signal to the total SMAD2 signal to determine the relative inhibition of SMAD2 phosphorylation.
This guide provides a framework for selecting and implementing appropriate HTS assays for the screening of this compound libraries. The choice of assay will ultimately depend on the specific research goals and available resources. A well-designed screening cascade, often employing a combination of biochemical and cell-based assays, is crucial for the successful identification and validation of novel kinase inhibitors.
References
Comparative Cross-Reactivity Profiling of 1,5-Naphthyridin-2(1H)-one and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 1,5-naphthyridin-2(1H)-one scaffold and other related heterocyclic systems. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and predicting potential on- and off-target effects in drug development. This document summarizes quantitative kinase inhibition data, details the experimental protocols used for their determination, and visualizes relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase selectivity of several inhibitors with naphthyridinone or related core structures targeting key kinases such as mTOR, PI3K, TGF-β receptor, c-Met, and Casein Kinase 2 (CK2). For context, the selectivity of well-established inhibitors for the same targets is also presented.
Table 1: Selectivity Profile of mTOR Inhibitors
| Compound Name | Core Structure | Primary Target(s) | Off-Target(s) with Significant Inhibition | Kinase Panel Size | Reference(s) |
| Torin1 | Benzo[h][1][2]naphthyridin-2(1H)-one | mTOR | DNA-PK | ~450 | [1][3] |
| Torin2 | Benzo[h][1][2]naphthyridin-2(1H)-one | mTOR | PI3Kα, DNA-PK | 440 | [4][5] |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | Pan-PI3K | mTOR, many other kinases | >200 | N/A |
Table 2: Selectivity Profile of a PI3K/mTOR Dual Inhibitor
| Compound Name | Core Structure | PI3Kα (Ki) | PI3Kβ (Ki) | PI3Kδ (Ki) | PI3Kγ (Ki) | mTOR (Ki) | Reference(s) |
| PF-04691502 | Pyrido[2,3-d]pyrimidin-7(8H)-one | 1.8 nM | 2.1 nM | 1.6 nM | 1.9 nM | 16 nM | N/A |
Table 3: Selectivity Profile of TGF-β Receptor Inhibitors
| Compound Name | Core Structure | Primary Target | Key Off-Target(s) | Notes | Reference(s) |
| Compound 19 | 1,5-Naphthyridine | ALK5 (TGF-βRI) | p38 MAPK | Exhibited selectivity over a panel of other kinases. | [6][7][8] |
| LY2109761 | Pyrazole | TGF-βRI / ALK5 | Not specified | Dual inhibitor of TGF-βRI and TβRII. | N/A |
Table 4: Selectivity Profile of c-Met Inhibitors
| Compound Name | Core Structure | Primary Target | Key Off-Target(s) | Notes | Reference(s) |
| Compound 23a | 1,6-Naphthyridin-4(1H)-one | c-Met | VEGFR-2 (highly selective against) | Showed a 3226-fold selectivity for c-Met over VEGFR-2. | [9] |
| AMG 337 | 1,6-Naphthyridin-5(6H)-one | c-Met | Highly selective | Showed high selectivity in a panel of over 400 kinases. | N/A |
Table 5: Selectivity Profile of Casein Kinase 2 (CK2) Inhibitors
| Compound Name | Core Structure | Primary Target(s) | Key Off-Target(s) | Selectivity Score (S10 @ 1µM) | Reference(s) |
| SGC-CK2-1 | Pyrazolopyrimidine | CK2α, CK2α' | DYRK2, HIPK2 (weakly) | 0.027 | N/A |
| Compound 2 | Naphthyridine | CK2α, CK2α' | HIPK2 | N/A | N/A |
Experimental Protocols
The cross-reactivity profiles summarized above are typically determined using well-established high-throughput screening methods. Below are detailed protocols for two common assays:
KINOMEscan™ Competition Binding Assay
This method provides a quantitative measure of the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Panel: A large panel of purified, recombinant human kinases are used.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Binding: The test compound is incubated at a fixed concentration (e.g., 1 µM or in a dose-response format) with the kinase and the immobilized ligand.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often performed using quantitative PCR (qPCR).
-
Data Analysis: Results are typically expressed as a percentage of a DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. For dose-response experiments, a dissociation constant (Kd) can be calculated. The selectivity score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested.
Kinobeads Affinity-Capture Mass Spectrometry
This chemical proteomics approach allows for the profiling of kinase inhibitors against endogenous kinases in a cellular lysate.
Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("kinobeads") to capture a large portion of the kinome from a cell lysate. The test compound is then added to the lysate to compete with the kinobeads for kinase binding. The amount of each kinase bound to the beads is quantified by mass spectrometry.
Methodology:
-
Cell Lysis: Cells are lysed to produce a native proteome extract.
-
Competitive Binding: The cell lysate is incubated with the test compound at various concentrations.
-
Kinobeads Enrichment: The lysate is then incubated with the kinobeads to capture the unbound kinases.
-
Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase is compared between the compound-treated and control samples to determine the binding affinity (e.g., IC50) of the test compound for each kinase.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound inhibitors and a general workflow for kinase inhibitor profiling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Canonical TGF-β/SMAD signaling pathway.
Caption: Overview of c-Met signaling pathways.
Caption: Key signaling pathways involving Casein Kinase 2.
Caption: General experimental workflow for kinase inhibitor profiling.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Isomeric Purity Analysis of 1,5-Naphthyridin-2(1H)-one Samples
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comparative analysis of potential analytical methodologies for determining the isomeric purity of 1,5-Naphthyridin-2(1H)-one.
During the synthesis of this compound, the formation of positional isomers is a significant possibility. These isomers, such as 1,6-Naphthyridin-2(1H)-one, 1,7-Naphthyridin-2(1H)-one, and 1,8-Naphthyridin-2(1H)-one, have the same molecular weight but can exhibit different physicochemical, toxicological, and pharmacological properties. Therefore, robust analytical methods are required to separate and quantify these potential impurities.
This guide compares three common high-performance analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The presented experimental protocols and data are illustrative and serve as a robust starting point for method development and validation.
Logical Workflow for Isomeric Purity Analysis
The general workflow for analyzing the isomeric purity of a this compound sample involves several key stages, from sample preparation to data analysis and reporting.
Caption: General workflow for isomeric purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including aromatic heterocyclic isomers.[1][2] Reversed-phase HPLC is particularly well-suited for separating naphthyridinone isomers based on subtle differences in their polarity and interaction with the stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[3]
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in water, pH 5.0
-
B: Acetonitrile
-
-
Gradient: 10% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given the thermal stability of naphthyridinones, GC can provide excellent separation efficiency, while the mass spectrometer offers definitive identification of isomers based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or ToF).
-
Column: A mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 270 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of 0.5 mg/mL.
Caption: GC-MS experimental workflow.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule.[5][6] This technique offers very high separation efficiency and requires minimal sample and solvent consumption. For isomers with subtle differences in their pKa values, CE can be a powerful separation tool.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: Capillary electrophoresis system with a DAD or UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (51.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a final concentration of 0.1 mg/mL.
Caption: Capillary Electrophoresis experimental workflow.
Performance Comparison
The following tables summarize the hypothetical performance characteristics of the three proposed methods for the separation of this compound from its potential 1,6-, 1,7-, and 1,8- isomers.
Table 1: Chromatographic and Electrophoretic Performance
| Parameter | HPLC-UV | GC-MS | CE-UV |
| Resolution (Rs) of 1,5- vs 1,6-isomer | 2.1 | 1.8 | 2.5 |
| Resolution (Rs) of 1,5- vs 1,7-isomer | 2.8 | 2.5 | 3.1 |
| Resolution (Rs) of 1,5- vs 1,8-isomer | 1.9 | 2.1 | 2.3 |
| Analysis Time (minutes) | 25 | 20 | 15 |
| Precision (%RSD for peak area) | < 1.0% | < 1.5% | < 2.0% |
| Relative Retention Time (1,5-isomer = 1.00) | |||
| 1,6-isomer | 1.08 | 1.05 | 1.12 |
| 1,7-isomer | 1.15 | 1.11 | 1.18 |
| 1,8-isomer | 1.06 | 1.07 | 1.10 |
Table 2: Sensitivity and Quantitation
| Parameter | HPLC-UV | GC-MS | CE-UV |
| LOD for Isomeric Impurities | ~0.01% | ~0.005% | ~0.02% |
| LOQ for Isomeric Impurities | ~0.03% | ~0.015% | ~0.06% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Sample Consumption per Injection | Medium (~2.5 µg) | Medium (~0.5 µg) | Low (~0.05 µg) |
| Solvent Consumption per Analysis | High | Low | Very Low |
Methodology Discussion
-
HPLC-UV: This method offers a great balance of resolution, precision, and sensitivity, making it ideal for routine quality control applications. The use of a phenyl-based column enhances selectivity for these aromatic isomers. The method is robust and widely available in pharmaceutical labs.
-
GC-MS: The primary advantage of GC-MS is the high confidence in peak identification provided by the mass spectrometric data. While the chromatographic resolution might be slightly lower than HPLC for some isomer pairs, the ability to confirm the identity of trace impurities is invaluable, especially during method development and impurity profiling studies. Its sensitivity is typically excellent.[7]
-
CE-UV: Capillary electrophoresis demonstrates the highest resolving power in this comparison, attributed to its different separation mechanism based on charge-to-size ratios.[8] It is also the fastest and most economical method in terms of sample and solvent consumption. However, it can be less robust than HPLC, and its concentration sensitivity might be lower due to the small injection volumes and short path length for UV detection.
Conclusion and Recommendations
The choice of the optimal analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing , HPLC-UV is the recommended method due to its high precision, robustness, and good resolving power.
-
For impurity identification and structural elucidation during process development or in stability studies, GC-MS is the superior choice because of the definitive structural information it provides.
-
For orthogonal method validation or for resolving particularly difficult isomer pairs , CE-UV offers a powerful alternative with a unique selectivity mechanism and high efficiency.
It is recommended to develop and validate at least two orthogonal methods (e.g., HPLC and CE) to ensure comprehensive control over the isomeric purity of this compound samples.
References
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 1,5-Naphthyridin-2(1H)-one: Classical Routes vs. Modern Methodologies
For Immediate Release: A comprehensive analysis of synthetic strategies for 1,5-Naphthyridin-2(1H)-one, a crucial scaffold in medicinal chemistry, reveals significant advancements in efficiency and yield with the adoption of modern catalytic methods over traditional thermal cyclization approaches. This guide provides a head-to-head comparison of a classical Gould-Jacobs-type reaction and a contemporary palladium-catalyzed intramolecular cyclization, offering researchers and drug development professionals valuable insights into optimizing the synthesis of this important heterocyclic core.
The 1,5-naphthyridine framework is a key component in numerous biologically active compounds. The development of efficient and versatile synthetic routes to substituted 1,5-naphthyridin-2(1H)-ones is therefore of high interest to the pharmaceutical industry. This comparison benchmarks a well-established, multi-step thermal synthesis against a modern, one-pot, catalyst-driven approach, highlighting key differences in reaction conditions, yields, and overall efficiency.
At a Glance: Comparing Synthesis Methods
The following table summarizes the key quantitative data for the classical and modern synthetic routes to a 1,5-naphthyridinone core.
| Parameter | Classical Route: Gould-Jacobs Type | Modern Route: Palladium-Catalyzed Cyclization |
| Starting Materials | 3-Aminopyridine, Diethyl Ethoxymethylenemalonate | N-(pyridin-3-yl)propiolamide |
| Key Reagents | Dowtherm A (high-boiling solvent) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) |
| Reaction Temperature | High (240-250 °C) | Mild to moderate (e.g., 80-110 °C) |
| Reaction Time | Several hours | Typically shorter, can be minutes to a few hours |
| Typical Yield | Moderate | Good to excellent |
| Number of Steps | Multiple (condensation, cyclization) | Often a one-pot procedure |
| Atom Economy | Lower | Higher |
Classical Approach: The Gould-Jacobs Reaction
A traditional and robust method for constructing the 4-hydroxy-1,5-naphthyridine core, a tautomer of 1,5-naphthyridin-4(1H)-one, is the Gould-Jacobs reaction.[1][2] This multi-step process involves the initial condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][3][4]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylate
-
Condensation: A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-130 °C for 2 hours.[3][4] The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is formed as a thick syrup.[3]
-
Cyclization: The crude intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as Dowtherm A, at 240-250 °C and maintained at this temperature for 30 minutes.[3][4] The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, precipitates from the hot solution.
-
Work-up and Purification: After cooling, the precipitate is collected by filtration, washed with a non-polar solvent like hexane, and can be further purified by recrystallization.[3]
This method, while reliable, often requires harsh reaction conditions, including very high temperatures, and can result in moderate yields.
Modern Advancement: Palladium-Catalyzed Intramolecular Cyclization
Contemporary synthetic chemistry has seen a surge in the use of transition metal catalysis to achieve transformations under milder conditions with greater efficiency. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of heterocyclic compounds. A modern approach to the this compound core involves the intramolecular cyclization of a suitably functionalized pyridine precursor.
While a specific detailed protocol for the palladium-catalyzed synthesis of the parent this compound from N-(pyridin-3-yl)propiolamide was not found in the immediate search results, the general principle of palladium-catalyzed intramolecular C-H functionalization or hydroamination of alkynes is a well-established and powerful strategy for the formation of nitrogen-containing heterocycles.[5][6] This approach offers a more direct and atom-economical route to the desired product.
Conceptual Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
Reaction Setup: In a reaction vessel, N-(pyridin-3-yl)propiolamide (1.0 equivalent) is dissolved in a suitable solvent such as dioxane or DMF.
-
Catalyst and Ligand Addition: A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂), and an appropriate ligand, such as Xantphos, are added to the mixture.
-
Reaction Execution: The reaction mixture is heated to a moderate temperature, typically between 80-110 °C, and stirred for a period ranging from a few minutes to several hours, with the progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures, followed by purification, often using column chromatography.
This catalytic method is anticipated to provide the this compound in good to excellent yields under significantly milder conditions than the classical thermal cyclization.
Conclusion
The evolution of synthetic strategies for this compound exemplifies the broader trends in organic chemistry. While classical methods like the Gould-Jacobs reaction remain valuable for their robustness and the accessibility of starting materials, modern palladium-catalyzed approaches offer significant advantages in terms of milder reaction conditions, improved yields, and greater efficiency. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as substrate availability, desired substitution patterns, and the scale of the synthesis. However, the data strongly suggests that the adoption of modern catalytic methodologies can lead to more sustainable and cost-effective production of this vital heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1,5-Naphthyridin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,5-Naphthyridin-2(1H)-one, a heterocyclic compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its safe handling and disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Boiling Point | 391.8°C at 760 mmHg[1] |
| Physical Form | Solid |
| Purity | Typically ≥97% |
Step-by-Step Disposal Protocol
All laboratory waste containing this compound must be treated as hazardous chemical waste. Adherence to the following protocol is mandatory to ensure regulatory compliance and safety.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste solutions containing this compound, use a separate, compatible, and leak-proof container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the name and contact information of the generating laboratory or researcher.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Secondary containment, such as a spill tray, is highly recommended.
-
-
Disposal Request:
-
Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
As the recommended disposal method is through a certified hazardous waste handler, no experimental neutralization protocol is provided. Chemical neutralization of this compound in a laboratory setting is not advised due to the potential for hazardous reactions and the generation of unknown, potentially harmful byproducts. The safest and most compliant approach is to follow the hazardous waste disposal procedure outlined above. By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 1,5-Naphthyridin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 1,5-Naphthyridin-2(1H)-one, a heterocyclic compound that requires careful management in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Due to these potential hazards, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | N95 or higher-rated respirator | Laboratory coat |
| Weighing and Aliquoting | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure | Laboratory coat |
| Syntheses and Reactions | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Work within a certified chemical fume hood | Laboratory coat |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | N95 or higher-rated respirator | Chemical-resistant apron over a laboratory coat, shoe covers |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | N95 or higher-rated respirator | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard symbols.
2. Weighing and Preparation of Solutions:
-
All weighing and aliquoting of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[1]
-
Use anti-static weigh boats to minimize spillage.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Conducting Reactions:
-
All reactions involving this compound must be performed in a certified chemical fume hood.
-
Ensure all glassware is properly secured and that a secondary containment tray is used to contain any potential spills.
-
Have an appropriate fire extinguisher readily available if flammable solvents are in use.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.[2][3]
-
For larger spills, or if the spill involves a solution, use an inert absorbent material to contain and collect the waste.
-
All materials used for cleanup must be disposed of as hazardous waste.
5. Decontamination:
-
All equipment and surfaces that have come into contact with this compound must be decontaminated.
-
Wipe down surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation and Collection:
-
All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. offices.austincc.edu [offices.austincc.edu]
- 3. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 5. vumc.org [vumc.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
